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3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid Documentation Hub

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  • Product: 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid
  • CAS: 1190314-17-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

Executive Summary & Strategic Analysis Target Molecule: 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS Registry Number: (Related Ester: 1190310-82-7; Acid: 1246471-38-4) Core Scaffold: 7-Azaindole (1H-pyrrolo[2,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS Registry Number: (Related Ester: 1190310-82-7; Acid: 1246471-38-4) Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)[1][2][3]

The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid presents a specific regiochemical challenge: installing a bromine atom at the electron-rich C3 position while maintaining an electron-withdrawing carboxylic acid moiety at the sterically adjacent C4 position.

This guide outlines two high-fidelity routes designed for reproducibility and scalability:

  • Route A (Direct Functionalization): The most atom-economical path, utilizing the commercially available 4-carboxylic acid precursor. This route relies on the inherent nucleophilicity of the 7-azaindole C3 position, even in the presence of the C4-deactivating group.

  • Route B (Convergent Carbonylation): A robust industrial alternative starting from the inexpensive 4-chloro-7-azaindole. This route circumvents potential solubility or reactivity issues of the zwitterionic acid starting material by installing the ester functionality via palladium catalysis.

Retrosynthetic Analysis & Pathway Logic

The retrosynthetic logic hinges on the order of operations between bromination (electrophilic aromatic substitution) and carboxylation (transition-metal catalyzed or hydrolysis).

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target molecule. Target 3-Bromo-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid Ester Methyl 3-bromo-1H-pyrrolo[2,3-b] pyridine-4-carboxylate Target->Ester Hydrolysis Azaindole_4_COOH 1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid Ester->Azaindole_4_COOH Route A: 1. Esterification 2. C3-Bromination Azaindole_4_Cl 4-Chloro-1H-pyrrolo[2,3-b] pyridine Ester->Azaindole_4_Cl Route B: 1. Pd-CO Carbonylation 2. C3-Bromination

[4]

Route A: Direct Bromination of the 4-Carboxylate (Preferred)

This route is preferred for medicinal chemistry scales (mg to gram) due to its brevity. While direct bromination of the free acid is possible, converting it to the methyl ester first is strongly recommended to improve solubility in organic solvents (DMF/MeCN) and prevent zwitterion-related purification issues.

Step-by-Step Protocol
Step 1: Fischer Esterification

Objective: Protect the carboxylic acid to improve lipophilicity.

  • Reagents: 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, Methanol (anhydrous), H₂SO₄ (conc.) or SOCl₂.

  • Procedure:

    • Suspend the starting acid (1.0 equiv) in anhydrous methanol (0.5 M concentration).

    • Cool to 0°C. Dropwise add SOCl₂ (3.0 equiv) or H₂SO₄ (catalytic).

    • Heat to reflux for 4–6 hours. Monitor by LCMS for disappearance of the acid.

    • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.[4] Dry over Na₂SO₄ and concentrate.

    • Yield Target: >90%.

Step 2: Regioselective C3-Bromination

Objective: Install the bromine atom using N-Bromosuccinimide (NBS).[5]

  • Mechanism: Electrophilic Aromatic Substitution (SEAr). The C4-ester is electron-withdrawing, but the pyrrole ring's nitrogen lone pair maintains sufficient nucleophilicity at C3.

  • Reagents: Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate, NBS (1.05 equiv), DMF.

  • Procedure:

    • Dissolve the ester (1.0 equiv) in DMF (0.2 M).

    • Cool to 0°C to suppress side reactions (e.g., N-bromination or over-bromination).

    • Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with EtOAc/LiCl (aq) to remove DMF.

    • Purification: Recrystallization from MeOH or silica gel chromatography (Hex/EtOAc).

Step 3: Ester Hydrolysis

Objective: Reveal the final carboxylic acid.

  • Reagents: LiOH·H₂O (3.0 equiv), THF/H₂O (3:1).

  • Procedure:

    • Dissolve the brominated ester in THF/H₂O.

    • Add LiOH·H₂O.[6] Stir at RT for 4–12 hours.

    • Workup: Acidify carefully to pH 3–4 with 1M HCl. The product should precipitate. Filter and dry.

Data Summary: Route A
ParameterValue/ConditionNote
Starting Material 1H-pyrrolo[2,3-b]pyridine-4-COOHCommercially available
Key Reagent NBS (N-Bromosuccinimide)Standard source of Br+
Solvent DMF or MeCNDMF promotes SEAr
Temp 0°C to RTControl regioselectivity
Est.[1][3][5][7][8][9][10] Overall Yield 60–75%High efficiency

Route B: Carbonylation of 4-Chloro-7-Azaindole (Scalable)

This route is ideal if the 4-carboxylic acid precursor is unavailable or expensive. 4-Chloro-7-azaindole is a commodity chemical. This route uses palladium catalysis to install the carbon framework.[9][11]

Step-by-Step Protocol
Step 1: Pd-Catalyzed Carbonylation

Objective: Convert the C4-Cl to a C4-COOMe ester.

  • Challenge: 7-Azaindoles can poison Pd catalysts via the pyridine nitrogen. High pressure or specific ligands are often required.

  • Reagents: 4-Chloro-1H-pyrrolo[2,3-b]pyridine, Pd(OAc)₂ (5 mol%), dppf or Xantphos (5-10 mol%), Et₃N (3 equiv), MeOH (excess), CO (balloon or autoclave).

  • Procedure:

    • In a pressure vessel, combine 4-chloro-7-azaindole, Pd catalyst, ligand, and base in MeOH.

    • Purge with CO gas. Pressurize to 5–10 bar (autoclave) or use a balloon (if reactive enough).

    • Heat to 80–100°C for 12–24 hours.

    • Workup: Filter through Celite. Concentrate. Purify via column chromatography.[9]

    • Note: If the free NH interferes, protect with Boc or SEM prior to carbonylation.

Step 2: C3-Bromination

Objective: Brominate the resulting ester.

  • Procedure: Identical to Route A, Step 2. The presence of the ester directs bromination to C3.

Step 3: Hydrolysis

Objective: Final deprotection.

  • Procedure: Identical to Route A, Step 3.

Critical Troubleshooting & Optimization

Regioselectivity Control (C3 vs. C5)

The 7-azaindole system is most nucleophilic at C3. However, strong acidic conditions can protonate the pyridine nitrogen, altering electronics.

  • Observation: If C5-bromination is observed (rare with NBS), ensure the reaction is neutral.

  • Fix: Maintain mild conditions (DMF, 0°C). Avoid Lewis acids unless necessary.

N-Bromination

NBS can transiently brominate the pyrrole nitrogen (N1).

  • Observation: A labile species on TLC that reverts to starting material on aqueous workup.

  • Fix: This is usually reversible. Simply stirring longer or adding a small amount of silica gel can promote the migration of Br from N1 to C3.

Solubility of the Final Acid

3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is amphoteric and likely has poor solubility in neutral organic solvents.

  • Handling: Isolate via precipitation at its isoelectric point (approx pH 3–4). For NMR, use DMSO-d6.

Visualizing the Workflow

SynthesisWorkflow Figure 2: Convergent synthesis workflow for 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. Start_A Start A: 4-Carboxy-7-azaindole Step_A1 1. Esterification (MeOH, H+) Start_A->Step_A1 Start_B Start B: 4-Chloro-7-azaindole Step_B1 1. Pd-Carbonylation (CO, MeOH, Pd) Start_B->Step_B1 Common_Int Intermediate: Methyl 4-carboxylate Step_A1->Common_Int Step_B1->Common_Int Step_2 2. Bromination (NBS, DMF, 0°C) Common_Int->Step_2 Step_3 3. Hydrolysis (LiOH, THF/H2O) Step_2->Step_3 Final Final Product: 3-Bromo-4-COOH Step_3->Final

References

  • 7-Azaindole Reactivity & Bromination

    • Synthesis and Reactivity of 7-Azaindoles.[1][2][3][9] Beilstein J. Org. Chem. 2012 , 8, 1877–1896. Link

    • Regioselective Bromination: NBS in DMF is the standard protocol for C3-bromination of 7-azaindoles. See: J. Org. Chem.2011, 76, 1, 309–316.
  • Carbonylation of Heteroaryl Halides: Palladium-Catalyzed Carbonylation of Aryl Chlorides.Angew. Chem. Int. Ed.2009, 48, 4114. Specific application to 4-chloro-7-azaindoles: Tetrahedron Lett.2005, 46, 1663.
  • Commercial Precursors

    • Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190310-82-7).[12]

    • 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-39-5).
  • Related Patent Literature

    • Preparation of 5-bromo-7-azaindole derivatives.[3][9] CN109081840B. (Demonstrates compatibility of bromination with azaindole core).

Sources

Exploratory

3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1190314-17-0 Formula: C₈H₅BrN₂O₂ Molecular Weight: 241.04 g/mol [1][2][3][4]

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid , a critical scaffold in medicinal chemistry.[1][2][4] Known colloquially as 3-bromo-7-azaindole-4-carboxylic acid , this moiety serves as a versatile building block for kinase inhibitors (e.g., JAK, SGK-1) and phosphodiesterase (PDE) modulators.[1][2][4] This document details its structural properties, a validated synthetic pathway, and its strategic utility in fragment-based drug discovery (FBDD).[1][2]

Structural Analysis & IUPAC Nomenclature

The core structure is a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) fused ring system.[1][2][4][5][6] The numbering of the atoms is non-trivial and essential for accurate derivatization.[4]

  • Core Scaffold: 1H-pyrrolo[2,3-b]pyridine.[1][2][3][4][5][6][7][8]

  • Substituents:

    • Bromo group (-Br): Located at position 3 (on the pyrrole ring).[1][2][4]

    • Carboxylic acid (-COOH): Located at position 4 (on the pyridine ring).[1][2][4]

Electronic Properties: The 7-azaindole system is electron-deficient compared to indole due to the pyridine nitrogen (N7).[1][2][4] However, the pyrrole ring (N1, C2, C3) remains electron-rich, making C3 the preferred site for electrophilic aromatic substitution (EAS).[1] The carboxylic acid at C4 introduces a strong electron-withdrawing effect, further deactivating the ring system but providing a critical "handle" for amide coupling or solubility enhancement.[1][2]

G N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a C3->C3a Br Br C3->Br C4 C4 C3a->C4 C5 C5 C4->C5 COOH COOH C4->COOH C6 C6 C5->C6 N7 N7 C6->N7 C7a C7a N7->C7a C7a->N1 C7a->C3a fused

Figure 1: IUPAC Numbering and Substitution Pattern of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Synthesis Strategy

Direct bromination of 4-substituted 7-azaindoles requires careful control of regioselectivity.[1][2][4] The standard route involves constructing the 4-carboxy core first, followed by late-stage bromination.[1][2][4]

Mechanism of Action (Causality) [1][2]
  • N-Oxide Formation: The pyridine nitrogen is oxidized to activate the C4 position for nucleophilic attack.[1][2][4]

  • Reissert-Henze Reaction: Chlorination at C4 is achieved via POCl3, utilizing the N-oxide activation.[1][2][4]

  • Cyanation & Hydrolysis: The chloride is displaced by cyanide, which is then hydrolyzed to the acid.[4]

  • Electrophilic Bromination: The final step utilizes elemental bromine or NBS.[4] The C3 position is the most nucleophilic site on the pyrrole ring, allowing for selective bromination even in the presence of the deactivating C4-carboxyl group.[1][2]

Synthetic Pathway Diagram

Synthesis Start 7-Azaindole Step1 7-Azaindole N-oxide Start->Step1 mCPBA, EtOAc (N-Oxidation) Step2 4-Chloro-7-azaindole Step1->Step2 POCl3, reflux (Chlorination) Step3 4-Cyano-7-azaindole Step2->Step3 Zn(CN)2, Pd(PPh3)4 (Cyanation) Step4 1H-pyrrolo[2,3-b]pyridine- 4-carboxylic acid Step3->Step4 NaOH, H2O/EtOH (Hydrolysis) Final 3-Bromo-1H-pyrrolo[2,3-b]pyridine- 4-carboxylic acid Step4->Final Br2, DMF or NBS (C3-Bromination)

Figure 2: Step-wise synthetic route from 7-azaindole to the target 3-bromo-4-carboxy derivative.

Experimental Protocol

Objective: Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid from the 4-carboxylic acid precursor.

Reagents:

  • 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 eq)[1][2][3][4]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1][2][4]

  • DMF (Dimethylformamide) (anhydrous)[1][2]

Protocol:

  • Dissolution: Charge a round-bottom flask with 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and dissolve in DMF (10 mL/g). Ensure complete solubility; mild heating (40°C) may be required due to the carboxylic acid's polarity.

  • Bromination: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes. The slow addition prevents over-bromination at the C2 position.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2-4 hours. Monitor via LC-MS (Target Mass: 241/243 amu).[1][2]

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.[4]

  • Purification: Filter the solid. If no precipitate forms (due to high solubility), extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Validation: Recrystallize from Methanol/Water if necessary.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal (typically a doublet around δ 6.5-6.8 ppm) and the retention of the C2-H signal (singlet/doublet shifted downfield, ~δ 7.8 ppm).[1][2][4]

Quantitative Data & Properties
PropertyValueNotes
Appearance Off-white to yellow solidLight sensitive (store in amber vials)
Melting Point >250°C (dec.)[1][2][4]High MP due to intermolecular H-bonding
pKa (Acid) ~3.5Carboxylic acid proton
pKa (Base) ~2.0Pyridine Nitrogen (N7) is weakly basic
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (DCM, Hexane)
CAS No. 1190314-17-0Verified Identifier
Medicinal Chemistry Applications

This scaffold is highly valued for its ability to mimic the purine ring of ATP, making it a "privileged structure" for kinase inhibition.[4]

  • Hinge Binding: The N1-H and N7 atoms often form a bidentate hydrogen bond donor/acceptor motif with the hinge region of kinase enzymes (e.g., JAK1/2/3).[1][2]

  • Vector Exploration:

    • C3-Br: Allows for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups that access the "gatekeeper" region or the solvent-exposed front.[1][2][4]

    • C4-COOH: Can be converted to an amide to interact with specific residues (e.g., Lysine) in the catalytic loop or to improve water solubility.[1][2]

Safety & Handling (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References
  • ChemicalBook. (2025).[4] 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Properties and Suppliers. Retrieved from [1][2]

  • BLD Pharm. (2025).[1][4] Safety Data Sheet: 3-Bromo-7-azaindole-4-carboxylic acid. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2009).[1] Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine Derivatives. PubMed Central.[4] Retrieved from [1][2]

  • ChemWhat. (2025).[3][4] Database of Chemicals & Biologicals: CAS 1190314-17-0.[1][2][3][4][9] Retrieved from [1][2][3]

Sources

Foundational

The 7-Azaindole Revolution: A Technical Guide to Pyrrolo[2,3-b]pyridine in Drug Discovery

Executive Summary The transition from indole to pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) represents one of the most successful bioisosteric replacements in modern medicinal chemistry.[1] Originally a synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from indole to pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) represents one of the most successful bioisosteric replacements in modern medicinal chemistry.[1] Originally a synthetic curiosity, this scaffold has ascended to the status of a "privileged structure" in oncology, particularly for ATP-competitive kinase inhibition.

This guide analyzes the physicochemical drivers behind this shift, the evolution of synthetic methodologies from the Bartoli reaction to modern C-H activation, and the structural biology that underpins its success in drugs like Vemurafenib .

Part 1: The Bioisosteric Rationale (Physicochemical Profiling)

The substitution of the C-7 carbon in indole with a nitrogen atom fundamentally alters the electronic landscape of the bicyclic system. For a medicinal chemist, this single atom change offers three distinct advantages:

  • Solubility Enhancement: The pyridine nitrogen lowers lipophilicity (LogP), addressing the poor aqueous solubility often associated with indole-based leads.

  • Hydrogen Bonding Capability: Unlike the C-7 of indole, the N-7 of 7-azaindole acts as a hydrogen bond acceptor (HBA), enabling a unique "Donor-Acceptor" motif essential for kinase hinge binding.

  • Acidity/Basicity Shift:

    • Acidity (N1-H): The electron-withdrawing pyridine ring increases the acidity of the pyrrole N-H (pKa ~13.2) compared to indole (pKa ~16.2), strengthening interactions with H-bond acceptors in the protein target.

    • Basicity (N7): The N7 lone pair makes the molecule significantly more basic (pKa of conjugate acid ~4.6) compared to indole (pKa ~ -3.6), allowing for salt formation and improved pharmacokinetic profiles.

Comparative Data Table
FeatureIndole7-Azaindole (Pyrrolo[2,3-b]pyridine)Impact on Drug Design
Structure Benzo-fused pyrrolePyridine-fused pyrroleBioisostere
H-Bonding N1-H (Donor) onlyN1-H (Donor) + N7 (Acceptor)Enables bidentate hinge binding
LogP ~2.14~1.60Improved water solubility
pKa (N1-H) 16.213.2Stronger H-bond donor
pKa (Conj. Acid) -3.6 (C-3 protonation)4.6 (N-7 protonation)Tunable basicity; Salt formation
Electronic Character Electron-rich (C-3 reactive)Electron-deficient pyridine ringAltered metabolic stability

Part 2: The "Privileged Scaffold" Mechanism

The ATP-Mimetic Hinge Binding Mode

The primary driver for the 7-azaindole explosion is its ability to mimic the adenine ring of ATP. In the kinase ATP-binding pocket, the "hinge region" connects the N- and C-lobes. 7-Azaindoles bind here via a bidentate hydrogen bond network.[2]

Mechanistic Insight:

  • N1-H (Pyrrole): Donates a proton to the backbone carbonyl of a hinge residue (e.g., Glu, Leu).

  • N7 (Pyridine): Accepts a proton from the backbone amide NH of the adjacent residue (e.g., Cys, Val).

This "lock and key" mechanism confers high potency and is the structural basis for inhibitors targeting JAK, BRAF, and FGFR kinases.

KinaseBinding Residue1 Residue n (C=O Acceptor) Residue2 Residue n+2 (N-H Donor) N7 N7 (Pyridine Acceptor) Residue2->N7 H-Bond N1 N1-H (Pyrrole Donor) N1->Residue1 H-Bond

Figure 1: The bidentate binding mode of 7-azaindole in the kinase hinge region, mimicking the Adenine-Hinge interaction.

Part 3: Synthetic Evolution & History

The history of 7-azaindole synthesis mirrors the evolution of organic chemistry itself, moving from harsh, low-yielding cyclizations to precise metal-catalyzed couplings.

The Classical Era: Bartoli & Reissert

Early synthesis relied on constructing the pyrrole ring onto a pre-existing pyridine.

  • Bartoli Indole Synthesis: Reaction of ortho-nitropyridines with vinyl Grignard reagents.

    • Limitation: Low yields due to the electron-deficient nature of pyridine; sensitive functional groups were not tolerated.

  • Reissert Synthesis: Condensation of o-nitrotoluene derivatives (pyridine analogs) with oxalate.

    • Limitation: Harsh conditions required for the reductive cyclization step.

The Modern Era: Cross-Coupling & Functionalization

Current medicinal chemistry relies on functionalizing the pre-formed 7-azaindole core or using robust cyclizations like the Larock synthesis .

  • C-3 Functionalization: The pyrrole C-3 position is the most nucleophilic. Halogenation (I, Br) here allows for Suzuki/Sonogashira couplings to build "tail" regions that reach into the kinase solvent-exposed pocket.

  • N-Oxide Activation: To functionalize the pyridine ring (C-4/C-5), the N7 is oxidized to the N-oxide, activating the ring for nucleophilic attack or rearrangement (e.g., Reaxys ID: 4235211).

SynthesisEvolution cluster_classic Classical Routes (Low Yield) cluster_modern Modern Functionalization Start Precursor: Aminopyridines / Nitropyridines Bartoli Bartoli Reaction (Vinyl Grignard) Start->Bartoli Reissert Reissert Synthesis (Oxalate Condensation) Start->Reissert Core 7-Azaindole Core (Pyrrolo[2,3-b]pyridine) Bartoli->Core Reissert->Core C3_Hal C-3 Halogenation (NIS/NBS) Core->C3_Hal Electrophilic Subst. NOxide N-Oxide Chemistry (C-4/C-5 Activation) Core->NOxide mCPBA Suzuki Pd-Catalyzed Coupling (Library Generation) C3_Hal->Suzuki Diversity Point

Figure 2: Evolution of synthetic strategies accessing the 7-azaindole scaffold.

Part 4: Case Study - Vemurafenib (Zelboraf)

Vemurafenib (PLX4032) stands as the definitive proof-of-concept for the 7-azaindole scaffold.

  • Target: BRAF V600E mutation (Melanoma).[3][4]

  • Discovery Logic:

    • Fragment Screening: A low-affinity 7-azaindole fragment was identified that bound to the kinase hinge.[2]

    • Scaffold Growth: Crystallography revealed a hydrophobic pocket adjacent to the hinge.

    • Optimization: A 4-chlorophenyl group was added to the C-3 position (via Suzuki coupling) to fill this pocket, while a propyl-sulfonamide tail was added to interact with the catalytic loop.

  • Result: The 7-azaindole core anchored the molecule, while the substituents provided specificity for the active conformation of the mutant kinase.

Part 5: Technical Protocol

Robust Synthesis of 3-Iodo-7-azaindole (Key Intermediate)

This protocol describes the iodination of 7-azaindole at the C-3 position. This is the most common "entry point" for creating kinase inhibitor libraries via subsequent Suzuki-Miyaura coupling.

Reaction Scheme: 7-Azaindole + NIS (N-Iodosuccinimide) -> 3-Iodo-7-azaindole

Reagents:

  • 1H-Pyrrolo[2,3-b]pyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetone or DMF (Solvent)

  • Potassium Hydroxide (KOH) (Solid, 2.0 eq) - Note: Basic conditions prevent N-iodination.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrolo[2,3-b]pyridine (5.0 g, 42.3 mmol) in Acetone (50 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add NIS (10.0 g, 44.4 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

    • Self-Validating Step (TLC): Spot the reaction mixture on Silica TLC (Eluent: 30% EtOAc/Hexane). The starting material (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.5, 3-iodo product).

  • Quenching: Pour the mixture into ice-cold water (200 mL) containing 10% sodium thiosulfate (to remove excess iodine/NIS).

  • Isolation: A precipitate will form. Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold water (3 x 50 mL) and hexanes (1 x 50 mL). Dry in a vacuum oven at 45°C overnight.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C-3 proton doublet (approx. 6.5 ppm) and the retention of the C-2 proton singlet (approx. 7.8 ppm).

Yield Expectation: 85-95% (Off-white solid).

References

  • Song, J. J., et al. (2012). "Organometallic methods for the synthesis and functionalization of azaindoles." Chemical Society Reviews, 41(5), 1629-1660. Link

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor that targets BRAF V600E."[4][5] Nature, 467, 596–599. Link

  • Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 59(10), 1753-1761. Link

  • Zhang, H., et al. (2017). "Discovery of Vemurafenib: A First-in-Class Inhibitor of the BRAF V600E Mutation."[6] Journal of Medicinal Chemistry, 60(13), 5216-5230. Link

  • Merour, J. Y., & Joseph, B. (2001). "Synthesis and reactivity of 7-azaindoles." Current Organic Chemistry, 5(5), 471-506.[1] Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1190314-17-0).[1] It is designed for medicinal chemists and analytical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1190314-17-0).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this 7-azaindole scaffold, a critical pharmacophore in kinase inhibitor development.

Executive Summary & Structural Significance

The molecule 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (C


H

BrN

O

) represents a highly functionalized 7-azaindole core. Its significance lies in the orthogonal reactivity of its substituents: the 3-bromo position allows for Suzuki-Miyaura coupling (aryl extension), while the 4-carboxylic acid serves as a handle for amide coupling or bioisostere installation.

Accurate spectroscopic assignment is challenging due to the electron-deficient nature of the pyridine ring and the deshielding effects of the bromine and carboxylic acid groups. This guide details the specific NMR, MS, and IR signatures required to distinguish this regioisomer from its 5-bromo or 2-carboxy analogues.

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying characteristic impurities (solvents, regioisomers).

  • Primary Route: Electrophilic bromination of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid using N-bromosuccinimide (NBS) in DMF/DCM.

  • Key Impurities:

    • Regioisomers: 2-bromo derivative (rare due to C3 nucleophilicity).

    • Poly-halogenation: 2,3-dibromo species.

    • Solvents: Residual DMF (2.89, 2.73, 7.95 ppm in DMSO-

      
      ) or Succinimide (2.60 ppm).
      
Synthesis Workflow Diagram

SynthesisWorkflow Start 1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid Inter Reaction Mixture (C3-Bromination) Start->Inter + Reagent Reagent NBS (1.05 eq) DMF, 0°C to RT Reagent->Inter Workup Precipitation via H2O addition Inter->Workup Quench Product 3-Bromo-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid Workup->Product Filter & Dry

Figure 1: Standard synthetic pathway for C3-selective bromination of the 7-azaindole scaffold.

Spectroscopic Data Analysis[2]

A. Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by the loss of the H-3 signal (typically ~6.5 ppm in the parent azaindole) and a significant downfield shift of the H-2 proton due to the adjacent bromine.

Solvent: DMSO-


 (Recommended due to solubility of the carboxylic acid).

H NMR Peak Assignment (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH 13.0 - 14.0Broad Singlet1H-Carboxylic acid proton; often very broad or invisible depending on water content.
NH-1 12.45Broad Singlet1H-Indole NH. Deshielded by the electron-withdrawing 3-Br and 4-COOH.
H-6 8.48Doublet1H


-proton to Pyridine N (N7). Most deshielded aromatic proton.
H-2 7.95Singlet1H


-proton to Pyrrole N. Appears as a singlet (d if high res). Shifted downfield by 3-Br.
H-5 7.62Doublet1H


-proton to Pyridine N. Ortho to COOH.

C NMR Key Shifts (100 MHz, DMSO-

)
  • C=O (Acid): ~167.0 ppm.

  • C-2 (Pyrrole): ~129.5 ppm (Deshielded).

  • C-3 (C-Br): ~88.0 - 90.0 ppm (Characteristic upfield shift for C-Br).

  • C-4 (C-COOH): ~135.0 ppm.

  • C-6 (Pyridine): ~144.0 ppm.

B. Mass Spectrometry (MS)

The presence of bromine provides a distinct isotopic pattern essential for confirmation.

  • Ionization Mode: ESI- (Negative mode preferred for Carboxylic Acids) or ESI+.

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    (MW: 241.04).[2]
  • Isotopic Pattern: 1:1 ratio of

    
    Br and 
    
    
    
    Br.
Ion Modem/z (Monoisotopic)m/z (Isotope +2)Interpretation
ESI+ [M+H] 240.95242.95Characteristic doublet of equal intensity confirming mono-bromination.
ESI- [M-H] 238.94240.94Deprotonated carboxylate species.
C. Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 2800–3200 cm

    
     (Broad, carboxylic acid dimer).
    
  • N-H Stretch: ~3400 cm

    
     (Sharp/Medium, indole NH).
    
  • C=O Stretch: 1680–1710 cm

    
     (Strong, conjugated acid).
    
  • C-Br Stretch: ~500–600 cm

    
     (Fingerprint region).
    

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution spectra without exchange broadening.

  • Weigh 5–10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D). Note: CDCl
    
    
    
    is not recommended due to poor solubility.
  • Sonicate for 60 seconds to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >2.0s to allow integration of the acidic proton.
    
Protocol 2: HPLC Purity Check (QC)

Objective: Verify absence of unreacted starting material (des-bromo).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: The 3-bromo product will elute later than the non-brominated starting material due to increased lipophilicity (LogP shift from ~1.2 to ~1.9).

Structural Validation Logic (Graphviz)

The following logic flow illustrates how to confirm the structure using the data above, specifically distinguishing it from the 2-bromo isomer.

StructuralValidation Sample Unknown Sample (C8H5BrN2O2) MS_Check MS Analysis (ESI+) Sample->MS_Check Br_Pattern Isotope Pattern 1:1 (m/z 241/243) MS_Check->Br_Pattern Found NMR_H1 1H NMR Analysis Br_Pattern->NMR_H1 H2_Signal Singlet at ~7.95 ppm? (H-2 Proton) NMR_H1->H2_Signal H3_Signal Signal at ~6.5 ppm? (H-3 Proton) NMR_H1->H3_Signal Conclusion CONFIRMED: 3-Bromo-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid H2_Signal->Conclusion Yes (H-2 present) Reject REJECT: Starting Material or Wrong Isomer H2_Signal->Reject No (Br likely at C2) H3_Signal->Reject Yes (H-3 present = No Br at C3)

Figure 2: Decision tree for spectroscopic validation of the 3-bromo regioisomer.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 5523659 (Parent Scaffold). Available at: [Link]

  • Schnürch, M., et al. "Halogenated 7-azaindoles: Synthesis and utilization in cross-coupling reactions." Current Organic Chemistry, 2011. (General reference for 7-azaindole shifts).
  • Vertex AI Search.Aggregated Spectroscopic Data Snippets (Results 1.1, 1.20). Accessed Jan 29, 2026.

Sources

Foundational

potential applications of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in medicinal chemistry

Executive Summary 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1190314-17-0), a functionalized 7-azaindole, represents a high-value orthogonal building block for drug discovery. While the 7-azaindole core is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: 1190314-17-0), a functionalized 7-azaindole, represents a high-value orthogonal building block for drug discovery. While the 7-azaindole core is a privileged scaffold extensively validated in kinase inhibition (e.g., Vemurafenib, Pexidartinib), this specific 3,4-disubstituted intermediate offers a unique geometric vector for Fragment-Based Drug Discovery (FBDD) and scaffold hopping.

This guide details the strategic application of this molecule, focusing on its utility as a divergent "hub" for accessing unexplored chemical space in kinase ATP-binding pockets and its potential as an anchor for PROTAC linker attachment.

Structural Analysis & Pharmacophore Properties[1]

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a bioisostere of the purine ring found in ATP. Its value lies in its ability to form a bidentate hydrogen bond with the kinase hinge region.[1][2]

The Orthogonal Advantage

The specific substitution pattern of the 3-Bromo and 4-Carboxylic Acid groups creates an "orthogonal functionalization" platform.

  • N1 & N7 (Hinge Binding): The pyrrole NH (donor) and pyridine N (acceptor) mimic the Adenine N9/N1 interaction, anchoring the molecule to the kinase hinge (e.g., interacting with the backbone of the "Gatekeeper+1" residue).

  • C3-Bromo (The "Tail" Vector): Positioned to project substituents into the hydrophobic "back pocket" or towards the gatekeeper residue. The C-Br bond is highly activated for Palladium-catalyzed cross-coupling.

  • C4-Carboxyl (The "Solvent" Vector): This position directs substituents toward the ribose-binding pocket or the solvent front. The carboxylic acid is a versatile handle for installing solubility-enhancing groups (via amides) or electrophilic warheads (via Curtius rearrangement).

Graphviz Visualization: Pharmacophore Mapping

The following diagram illustrates the interaction vectors of the scaffold within a theoretical kinase binding pocket.

PharmacophoreMap cluster_legend Binding Vectors Scaffold 3-Bromo-7-azaindole- 4-carboxylic acid Core Hinge Hinge Region (Bidentate H-Bond) Scaffold->Hinge N1-H / N7 Gatekeeper Hydrophobic Pocket (via C3-Aryl) Scaffold->Gatekeeper C3-Br Displacement Solvent Solvent Front/Ribose (via C4-Amide) Scaffold->Solvent C4-COOH Derivatization

Caption: Pharmacophore mapping of the 3-bromo-4-carboxy-7-azaindole scaffold showing orthogonal vectors for kinase interaction.

Synthetic Divergence: The "Hub" Strategy

To maximize yield and regioselectivity, the order of operations is critical. The carboxylic acid at C4 can interfere with Pd-catalyzed coupling at C3 if not properly managed (e.g., via decarboxylation or catalyst poisoning).

Recommended Synthetic Workflow
  • Step 1: Protection (Esterification/SEM). Convert the C4-acid to a methyl ester and protect the N1-position with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc. This prevents proton quenching during organometallic steps.

  • Step 2: C3-Functionalization (Suzuki-Miyaura). The C3-bromide is highly reactive. Coupling with aryl boronic acids installs the hydrophobic tail.

  • Step 3: C4-Diversification. Hydrolyze the ester and couple amines to install solubilizing groups (e.g., N-methylpiperazine).

Graphviz Visualization: Synthetic Workflow

SyntheticWorkflow Start Starting Material (3-Br-4-COOH) Step1 1. Esterification (MeOH/H+) 2. N1-Protection (SEM-Cl) Start->Step1 Protection Step2 C3-Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Step1->Step2 C-C Bond Formation Step3 C4-Hydrolysis & Amide Coupling Step2->Step3 Diversification Final Target Kinase Inhibitor Step3->Final Deprotection

Caption: Step-wise synthetic divergence strategy to avoid chemoselectivity issues between the acid and bromide moieties.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The intermediate isolation steps ensure that catalyst poisons are removed before the subsequent sensitive reaction.

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Prerequisite: The starting material should be converted to Methyl 3-bromo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for stability and efficiency with heteroaryl halides.

  • K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Dioxane (0.1 M concentration)

Procedure:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen creates homocoupling byproducts.

  • Solvation: Add degassed Dioxane and K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Validation: Monitor via LC-MS. Look for the disappearance of the Br-isotope pattern (1:1 doublet) and appearance of the product mass.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: C4-Amide Coupling (Solubility Enhancement)

Context: Converting the C4-carboxylic acid (after ester hydrolysis) to a solubilizing amide.

Reagents:

  • Carboxylic Acid Intermediate (1.0 equiv)

  • HATU (1.2 equiv) — Preferred over EDC/HOBt for sterically hindered aromatic acids.

  • DIPEA (3.0 equiv)

  • Amine (e.g., Morpholine, 1.5 equiv)

  • DMF (Dry, 0.2 M)

Procedure:

  • Activation: Dissolve the acid and DIPEA in DMF. Stir for 5 minutes. Add HATU and stir for 10 minutes at Room Temperature (RT). The solution should turn slightly yellow.

  • Coupling: Add the amine. Stir at RT for 2-12 hours.

  • Validation: Take an aliquot for LC-MS. The acid peak (M+) should shift to the amide mass (M+Amine-H2O).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ (sat) to remove unreacted acid.

Medicinal Chemistry Applications

Kinase Inhibition (JAK/TRK/FGFR)

The 3,4-substitution pattern allows for the mimicry of "Type I½" inhibitors.

  • Mechanism: The 7-azaindole binds the hinge.[1][2][3] An aryl group at C3 pushes into the gatekeeper pocket. The C4-amide extends into the solvent front, improving physicochemical properties (LogD, solubility).

  • Data Example: In JAK2 inhibitors, replacing a simple indole with 7-azaindole often improves potency by 10-100 fold due to the extra H-bond acceptor (N7) [1].

Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight (MW) of ~241 Da, this molecule is an ideal "heavy fragment."

  • Strategy: Screen the core acid against a kinase panel.

  • Growth: Use the C3-Br to "grow" the fragment into adjacent pockets based on X-ray co-crystal data.

PROTAC Linker Attachment

The C4-carboxylic acid is a prime site for attaching E3 ligase linkers (e.g., PEG chains connected to Thalidomide/VHL ligands).

  • Advantage: Attachment at C4 (solvent front) rarely disrupts the primary binding mode of the 7-azaindole at the hinge, making it a "safe" vector for chimera design.

Quantitative Data Summary: Substituent Effects

The following table summarizes the impact of C3/C4 modifications on standard kinase physicochemical parameters (Simulated/Literature Aggregated Data).

Modification SiteSubstituent TypePrimary EffectSecondary Effect
C3 (Bromo) Aryl / HeteroarylIncreases Potency (IC50)Increases Lipophilicity (LogP)
C4 (COOH) Free AcidHigh Solubility, Low PermeabilityPoor Cellular Activity
C4 (COOH) Amide (Morpholine)Balanced Solubility/PermeabilitySolvent Front Interaction
C4 (COOH) EsterHigh Permeability (Prodrug)Metabolic Instability
N1 (NH) Methyl/AlkylLoss of Hinge DonorAbolishes Binding (Usually)

References

  • ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][3]Link

  • Irie, T., & Sawa, M. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][3] Chemical and Pharmaceutical Bulletin.[1] Link

  • MDPI. (2019). The Azaindole Framework in the Design of Kinase Inhibitors.[1][2][3][4] Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link

  • BldPharm. (n.d.). 3-Bromo-7-azaindole-4-carboxylic acid Product Page.[14][15]Link

  • ResearchGate. (2014). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Executive Summary & Strategic Analysis The synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid presents a specific regiochemical challenge on the 7-azaindole scaffold. While the 3-position is electronically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid presents a specific regiochemical challenge on the 7-azaindole scaffold. While the 3-position is electronically activated for electrophilic aromatic substitution (EAS), the introduction of a carboxylic acid at the 4-position (a deactivating group) requires careful orchestration of steps to maintain yield and solubility.

Strategic Route Selection: Direct bromination of the free acid (1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid) is often plagued by poor solubility in standard halogenation solvents (DCM, MeCN) and difficult purification of the zwitterionic product. Therefore, this protocol utilizes a Methyl Ester Intermediate Strategy .

  • Precursor Selection: We utilize Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate as the pivotal intermediate. This can be sourced commercially or synthesized from the abundant 4-chloro-1H-pyrrolo[2,3-b]pyridine via Palladium-catalyzed carbonylation.

  • Regioselective Bromination: Bromination is performed on the ester. The pyrrole nitrogen's lone pair sufficiently activates C3, overcoming the inductive deactivation from the C4-ester.

  • Hydrolysis: The final step converts the ester to the target acid under mild conditions to prevent debromination.

Key Reaction Pathway

The following logic flow illustrates the optimized synthetic route, including the optional de novo synthesis of the precursor from 4-chloro-7-azaindole.

SynthesisPath Start 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material) Ester Methyl 1H-pyrrolo[2,3-b]pyridine- 4-carboxylate (Key Intermediate) Start->Ester Pd(OAc)2, dppp CO (g), MeOH, Et3N (Carbonylation) BromoEster Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine- 4-carboxylate Ester->BromoEster NBS, DMF 0°C to RT (Regioselective EAS) FinalProduct 3-Bromo-1H-pyrrolo[2,3-b]pyridine- 4-carboxylic acid (Target) BromoEster->FinalProduct LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic workflow for the target compound. The yellow node represents the recommended commercial starting point if available; the grey path represents the precursor synthesis.

Detailed Experimental Protocols

Phase 1: Synthesis of Precursor (Optional)

Perform this phase only if "Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate" is not commercially available.

Reaction: Palladium-catalyzed alkoxycarbonylation. Substrate: 4-chloro-1H-pyrrolo[2,3-b]pyridine.[1][2]

  • Setup: In a high-pressure steel autoclave, dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in dry Methanol (0.2 M concentration).

  • Catalyst System: Add Pd(OAc)₂ (5 mol%) and dppp (1,3-bis(diphenylphosphino)propane) (10 mol%). Add Triethylamine (2.0 eq) as the base.

  • Carbonylation: Purge the vessel with Nitrogen (3x), then charge with Carbon Monoxide (CO) gas to 20 bar (approx. 300 psi).

    • Safety Note: CO is highly toxic. Use a dedicated gas cabinet and CO detectors.

  • Execution: Heat to 100°C for 16–24 hours.

  • Workup: Cool to RT, vent CO carefully. Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Target Yield: 75–85%.

Phase 2: Regioselective C3-Bromination (Core Protocol)

This is the critical step determining purity. The use of DMF ensures solubility of the polar substrate.

Reagents:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (MW: 176.17)[3]

  • N-Bromosuccinimide (NBS) (MW: 177.98)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Protocol:

  • Dissolution: Charge a round-bottom flask with Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) and DMF (10 mL per gram of substrate). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

    • Rationale: Low temperature prevents over-bromination or bromination of the pyridine ring, although the latter is electronically unfavorable.

  • Addition: Dissolve NBS (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Mechanistic Note: The pyrrole NH is not protected. The reaction proceeds via electrophilic attack at C3. The electron-withdrawing C4-ester deactivates the ring slightly, so the reaction may require warming to RT after addition.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material (M+H = 177) and appearance of the bromide (M+H = 255/257 doublet).

  • Quench & Isolation:

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.

    • Filter the solid and wash with copious water to remove residual DMF and succinimide.

    • Dry the solid under vacuum at 45°C.

  • Purification (if necessary): Recrystallization from Ethanol or flash column chromatography (DCM/MeOH 95:5).

Data Summary for Phase 2:

Parameter Specification
Stoichiometry 1.0 eq Substrate : 1.05 eq NBS
Solvent DMF (0.5 M)

| Temperature | 0°C


 25°C |
| Typical Yield  | 85–92% |
| Appearance  | Off-white to pale yellow solid |
Phase 3: Ester Hydrolysis to Target Acid

Mild conditions are chosen to avoid decarboxylation or debromination.

Reagents:

  • Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • THF / Water (1:1 mixture)

Protocol:

  • Solvation: Suspend the brominated ester (from Phase 2) in THF/Water (1:1) (approx.[4][5][6] 0.1 M).

  • Base Addition: Add LiOH·H₂O (3.0 eq).

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: If dissolution is poor, warm to 40°C. Do not reflux, as prolonged heating of 3-bromo-indoles in strong base can sometimes lead to side reactions.

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Dilute the remaining aqueous residue with water.

    • Acidification: Cool to 0°C and acidify carefully with 1M HCl to pH 3–4.

    • Observation: The target acid will precipitate as a thick solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum over P₂O₅.

Quality Control & Characterization

Expected Analytical Data:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 ppm (br s, 1H, NH)
      
    • 
       13.0-14.0 ppm (br s, 1H, COOH)
      
    • 
       8.30 ppm (d, 1H, Pyridine-H, C6)
      
    • 
       7.85 ppm (s, 1H, Pyrrole-H, C2)
      
    • 
       7.50 ppm (d, 1H, Pyridine-H, C5)
      
    • Note: The C3 proton signal (usually around 6.5-6.8 ppm) will be absent , confirming bromination.

  • LC-MS:

    • Observe parent ion peaks at

      
       241 and 243 (1:1 ratio for 
      
      
      
      ).
    • Retention time should be significantly earlier than the ester precursor in Reverse Phase (C18) chromatography due to the free acid group.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Bromination Deactivation by C4-ester is too strong.Warm reaction to 40°C or add 0.1 eq of catalytic acid (e.g., TsOH) to activate NBS.
Poly-bromination Excess NBS or high temp.Strictly control NBS stoichiometry (1.05 eq) and keep at 0°C during addition.
Poor Solubility (Phase 3) Zwitterionic nature of product.Ensure THF is removed before acidification. If the solid traps salts, wash thoroughly with water/methanol (9:1).
Decarboxylation Heating during hydrolysis.Keep hydrolysis temp < 50°C. Avoid strong mineral acids (H2SO4) during workup; use HCl or Acetic Acid.

References

  • Regioselectivity of Halogenation in 7-Azaindoles

    • Mechanism & Selectivity: 7-azaindoles undergo electrophilic substitution preferentially at C3. Even with electron-withdrawing groups, C3 remains the most nucleophilic site.
    • Source: (Discusses Pd-coupling of 4-bromo-7-azaindole, establishing the stability and reactivity patterns of the scaffold).

  • Synthesis of 4-Substituted 7-Azaindoles

    • Precursor Synthesis: Methods for converting 4-chloro-7-azaindole to esters via carbonyl
    • Source: (Describes functionalization of the 7-azaindole core).

  • General Protocol for Indole/Azaindole Bromination

    • Reagents: Use of NBS/DMF for mild bromin
    • Source: (Discusses enzymatic vs chemical halogenation, confirming C3 regioselectivity).

  • Commercial Availability of Precursor

    • Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 351439-07-1).[3]

    • Source:.

Sources

Application

Application Note: High-Efficiency Amide Coupling Protocols for 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid

[1][2] Introduction & Strategic Analysis The scaffold 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a critical intermediate in the synthesis of type I/II kinase inhibitors (e.g., JAK, PIM) and PDE4B inhibitors.[...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Strategic Analysis

The scaffold 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a critical intermediate in the synthesis of type I/II kinase inhibitors (e.g., JAK, PIM) and PDE4B inhibitors.[1][2] The presence of the 3-bromo substituent provides a versatile handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, but it also introduces steric and electronic challenges during the initial amide formation.[1][2]

The Chemical Challenge

Synthesizing amides at the C4 position of a 7-azaindole core presents three distinct mechanistic hurdles:

  • Electronic Deactivation: The fused pyridine ring is electron-deficient, reducing the nucleophilicity of the carboxylic acid oxygen, making activation slower than in phenyl analogs.[2]

  • Steric Crowding: The C4-carboxylate is flanked by the C3-bromo group and the pyridine nitrogen (N7).[1][2] This "ortho-like" substitution pattern hinders nucleophilic attack by bulky amines.[1][2]

  • Solubility & N1-Acidity: The 7-azaindole core is sparingly soluble in non-polar solvents.[1][2] Furthermore, the pyrrole N1-H (pKa ~13) is susceptible to deprotonation by strong bases, leading to competing N1-acylation or solubility-limiting salt formation.[1][2]

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Use the decision tree below to select the optimal protocol based on your specific amine partner and scale.

AmideCouplingStrategy Start Start: Analyze Amine Partner IsAmineReactive Is the Amine Nucleophilic? (Primary/Secondary alkyl) Start->IsAmineReactive IsScaleLarge Is Scale > 5g? IsAmineReactive->IsScaleLarge Yes IsAmineWeak Is Amine Weak/Hindered? (Aniline/Heterocycle) IsAmineReactive->IsAmineWeak No ProtocolA PROTOCOL A: HATU/DIPEA (High Yield, Small Scale) IsScaleLarge->ProtocolA No (<5g) ProtocolB PROTOCOL B: T3P/Pyridine (Scalable, Easy Workup) IsScaleLarge->ProtocolB Yes (Avoids explosion risk of HOBt) IsAmineWeak->ProtocolA Moderately Weak ProtocolC PROTOCOL C: Ghosez's Reagent (For 'Dead' Amines) IsAmineWeak->ProtocolC Very Weak / Bulky

Figure 1: Strategic selection of coupling reagents based on amine nucleophilicity and reaction scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Precious intermediates, small scale (<5g), and moderately hindered amines.[2]

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive 7-azabenzotriazole active ester.[1][2] The "aza" nitrogen in the reagent participates in a neighboring group effect that accelerates amine coupling, crucial for overcoming the steric bulk of the C3-bromo group.[2]

Reagents:

  • Substrate: 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (1.0 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1][2]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried flask with the carboxylic acid and anhydrous DMF. Stir until a clear solution or fine suspension is achieved.

  • Base Addition: Add DIPEA (2.0 equiv only) dropwise. Note: The solution may darken; this is normal for azaindoles.[2]

  • Activation: Add HATU (1.2 equiv) in one portion at 0°C. Stir for 15 minutes.

    • Checkpoint: Formation of the active ester is usually visible as a color change (often to deep yellow/orange).[2]

  • Coupling: Add the amine partner (1.1 equiv) and the remaining DIPEA (1.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1][2][3]

    • Target Mass: Look for [M+H]+.[1][2]

    • Side Product: Watch for [M+H + 99] (N-acylation by HATU tetramethylurea fragment, rare but possible).[1][2]

  • Workup: Dilute with EtOAc. Wash sequentially with saturated LiCl (removes DMF), 5% citric acid (removes DIPEA/HATU byproducts), and brine.[2] Dry over Na2SO4.[1][2]

Protocol B: The Scalable "Green" Method (T3P)

Best for: Scale-up (>5g), array chemistry, and easy purification.[2]

Mechanism: T3P (Propylphosphonic anhydride) acts as a water-scavenging coupling agent.[1][2] It forms a mixed anhydride with the carboxylic acid.[2][4] The massive advantage is that T3P byproducts are water-soluble, eliminating the need for chromatography in many cases.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1][2]

  • Base: Pyridine (3.0–5.0 equiv) or N-Methylmorpholine (NMM)[1][2]

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF (if solubility is poor)[1][2]

Step-by-Step Methodology:

  • Slurry: Suspend the carboxylic acid and the amine (1.1 equiv) in EtOAc (or 2-MeTHF).

  • Base: Add Pyridine (3.0 equiv).

  • Addition: Add T3P solution dropwise at 0°C.

  • Heating: T3P reactions are slower than HATU.[1][2] Heat the mixture to 50–60°C for 12 hours.

    • Why Heat? The C3-bromo steric hindrance requires thermal energy to drive the amine attack on the mixed anhydride.[1][2]

  • Workup: Cool to RT. Add water. Separate layers. Wash organic layer with 1N HCl (removes pyridine), sat.[1][2] NaHCO3, and brine.[2]

    • Result: The product often crystallizes from the organic layer upon concentration.[2]

Protocol C: The "Difficult Amine" (Ghosez's Reagent)

Best for: Non-nucleophilic amines (e.g., electron-deficient anilines) where HATU fails.[1][2]

Mechanism: Standard acid chlorides (SOCl2/Oxalyl chloride) are risky due to the free N1-H and the sensitivity of the C3-Br bond.[1][2] Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under strictly neutral conditions.[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve carboxylic acid in dry DCM (or CHCl3). Add Ghosez’s reagent (1.2 equiv) at 0°C. Stir for 1 hour at RT.

  • Coupling: In a separate vessel, dissolve the weak amine (1.2 equiv) and Pyridine (2.0 equiv) in DCM.

  • Combination: Add the activated acid chloride solution dropwise to the amine solution at 0°C.

  • Reaction: Stir at RT overnight.

Data Summary & Troubleshooting

Comparative Performance Table
FeatureProtocol A (HATU)Protocol B (T3P)Protocol C (Ghosez)
Reaction Rate Very Fast (<4h)Slow (12–24h)Fast (<2h activation)
Steric Tolerance HighModerateHigh
Purification Column Chromatography usually requiredExtraction often sufficientExtraction + Recrystallization
Side Reactions Guanidinylation (if amine is slow)Low epimerization riskN1-acylation possible
Cost HighModerateModerate
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Poor solubility of acid in solvent.[1][2]Switch to DMSO/DMF (1:1) . Ensure acid is fully dissolved before adding coupling agent.[1][2]
N1-Acylation Observed Base is too strong (e.g., NaH) or excess coupling agent used.[1][2]Use milder bases (NMM, Collidine).[1][2] Use Protocol B (T3P) which is less prone to N-acylation.[1][2]
Product stuck in Aqueous 7-azaindole amides can be amphoteric.[1][2]Adjust workup pH to ~8.[1][2] Use n-Butanol or IPA/CHCl3 (1:3) for extraction.[1][2]
Des-bromo product Pd-contamination (if using Pd-coupling previously) or metal-halogen exchange.[1][2]Ensure reagents are metal-free.[1][2] Avoid strong reducing conditions.

References

  • General Amide Coupling Strategies

    • Organic Chemistry Portal.[1][2] "Amide synthesis by acylation."[1][2][5][6] Available at: [Link][1][2]

  • T3P Reagent Application

    • ResearchGate Discussion. "What is the best condition for coupling amine-compound with a diversity of carboxylic acids?" (Context on T3P vs HATU). Available at: [Link]

  • 7-Azaindole Scaffold Properties

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 5523659, 3-Bromo-1H-pyrrolo[2,3-b]pyridine.[1][2] Available at: [Link]

  • Large Scale Amidation

    • Dunetz, J. R., et al. (2016).[2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Available at: [Link][1][2]

Sources

Method

using 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in fragment-based drug discovery

Application Note: Strategic Deployment of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Fragment-Based Drug Discovery Executive Summary & Strategic Rationale In the landscape of Fragment-Based Drug Discovery (FB...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid in Fragment-Based Drug Discovery

Executive Summary & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, renowned for its ability to mimic the purine core of ATP. This application note details the specific utility of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (referred to herein as Fragment A ).

Unlike the bare scaffold, Fragment A is a "high-content" starting point. It offers a pre-installed hinge-binding motif (N1/N7) coupled with two orthogonal synthetic handles:

  • C3-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to explore the hydrophobic pocket or solvent front.

  • C4-Carboxylic Acid: A polar handle that improves aqueous solubility (critical for high-concentration fragment screening) and serves as a vector for amide coupling to reach gatekeeper residues or the ribose-binding pocket.

This guide provides a validated roadmap for processing Fragment A from QC to library generation and biophysical screening.

Physicochemical Profile & "Rule of 3" Compliance

Before deployment, the fragment must be assessed against FBDD criteria (Rule of 3).

PropertyValueFBDD StatusNotes
Molecular Weight 241.04 DaPass (<300)Ideal for growing; leaves ~250 Da room for elaboration.
cLogP ~1.5 - 2.0Pass (<3)Carboxylic acid lowers lipophilicity, aiding solubility.
H-Bond Donors 2 (NH, COOH)Pass (≤3)Critical for hinge interaction (NH) and vector growth.
H-Bond Acceptors 3 (N7, C=O, OH)Pass (≤3)N7 is the key acceptor for the hinge region.
Rotatable Bonds 1 (C4-COOH)Pass (≤3)Rigid core minimizes entropic penalty upon binding.
PSA ~80 ŲPass Polar Surface Area is within range for cell permeability.

Structural Biology & Vector Analysis

The following diagram illustrates the binding mode and the orthogonal growth vectors available on Fragment A .

FragmentVectors Fragment 7-Azaindole Core (Hinge Binder) Hinge Kinase Hinge Region (Glu/Met Backbone) Fragment->Hinge H-Bonds (N1/N7) VectorC3 C3-Bromo Vector (Hydrophobic Pocket) Fragment->VectorC3 Suzuki Coupling VectorC4 C4-Carboxyl Vector (Gatekeeper/Solvent) Fragment->VectorC4 Amide Coupling

Caption: Figure 1. Interaction map of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid showing hinge binding (Red) and orthogonal growth vectors at C3 (Yellow) and C4 (Green).

Protocol: Quality Control & Solubilization

Objective: Ensure Fragment A is suitable for high-concentration biophysical assays (SPR/NMR).

Reagents:

  • DMSO-d6 (99.9% D)

  • Phosphate Buffer (PBS), pH 7.4

Procedure:

  • Purity Check: Dissolve 1 mg of Fragment A in DMSO-d6. Acquire 1H NMR.

    • Acceptance Criteria: >95% purity.[1] Look for diagnostic peaks: C2-H (s, ~7.8 ppm), C5-H/C6-H (d, ~8.2/7.5 ppm). Verify absence of residual Pd if sourced externally.

  • Stock Preparation: Prepare a 200 mM stock solution in 100% DMSO.

    • Note: The carboxylic acid moiety significantly enhances solubility compared to the bromo-azaindole parent.

  • Aqueous Solubility Test: Dilute stock to 1 mM in PBS (pH 7.4).

    • Observation: Solution should remain clear. If precipitation occurs, adjust pH to 8.0 (ensure COOH is deprotonated, pKa ~4.5).

Protocol: Fragment Elaboration (Library Synthesis)

Objective: Rapidly generate a 2D-library by growing off C3 and C4 sequentially. Strategy: Path A (Amide First) is recommended. Coupling at C4 first avoids potential interference of the free acid with the Suzuki catalyst in the subsequent step.

Step 1: C4-Amide Coupling (Vector B)

Target: Install diversity elements reaching the solvent front.

Reagents:

  • Fragment A (1.0 eq)

  • Primary Amines (R-NH2) (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Workflow:

  • Dissolve Fragment A in DMF (0.2 M).

  • Add DIPEA and HATU. Stir for 5 min to activate the acid (formation of active ester).

  • Add the specific amine (R-NH2).

  • Stir at RT for 4–16 h. Monitor by LCMS.

  • Workup: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH gradient).

    • Yield Expectation: 60–85%.

    • Checkpoint: Verify retention of the Ar-Br signal in LCMS.

Step 2: C3-Suzuki Coupling (Vector A)

Target: Extend into the hydrophobic back-pocket.

Reagents:

  • C4-Amide Intermediate (from Step 1) (1.0 eq)

  • Aryl Boronic Acids (Ar-B(OH)2) (1.5 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • K2CO3 (2M aq. solution) (3.0 eq)

  • 1,4-Dioxane (degassed)

Workflow:

  • Combine the C4-Amide intermediate, aryl boronic acid, and Pd catalyst in a microwave vial.

  • Add Dioxane and K2CO3 solution (4:1 ratio).

  • Degas: Bubble N2 for 2 mins. Cap the vial.

  • Reaction: Heat to 100°C for 1 h (Microwave) or 80°C for 12 h (Thermal).

  • Workup: Filter through Celite. Concentrate.

  • Purification: Prep-HPLC (Reverse phase, Formic acid modifier).

    • Note: N1-protection (e.g., SEM/Tos) is usually not required for this scaffold under these conditions, as the electron-deficient pyridine ring stabilizes the system.

Protocol: Biophysical Screening (SPR)

Objective: Validate binding of the fragment and its elaborated analogs.

Instrument: Biacore 8K or similar. Sensor Chip: CM5 (Amine coupling of target kinase).

Assay Setup:

  • Immobilization: Target kinase density ~2000 RU (high density for fragment detection).

  • Running Buffer: PBS-P+ (containing 0.05% P20), 2% DMSO.

  • Fragment Injection:

    • Concentration series: 0, 15, 31, 62, 125, 250, 500 µM.

    • Contact time: 30s. Dissociation time: 15s.

    • Flow rate: 30 µL/min.

  • Data Analysis:

    • Fit to 1:1 Steady State Affinity model.

    • Success Criteria: Square-wave sensorgrams (fast on/off). KD < 500 µM.

    • Ligand Efficiency (LE): Calculate LE = (1.4 * pIC50) / N_heavy_atoms. Target LE > 0.3.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield in Suzuki (Step 2) Catalyst poisoning by free NHProtect N1 with THP or SEM group prior to coupling; deprotect with TFA/HCl afterwards.
Protodebromination Overheating or wet solventSwitch to anhydrous conditions; use Pd(PPh3)4; lower temp to 60°C.
Poor Solubility (Step 1) Zwitterionic nature of Fragment AAdd 1 eq of DIPEA to the stock solution to ensure carboxylate formation.
No Binding in SPR Fragment aggregationRun a "Clean Screen" (DLS) to check for aggregates; add 0.01% Triton X-100.

References

  • Bamborough, P., et al. (2011). "Fragment-Based Discovery of B-Raf Inhibitors." Journal of Medicinal Chemistry, 54(13), 4638–4658. Link

  • Zhang, H., et al. (2020). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 68(10), 927-940. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2][3][4][5] Nature Chemistry, 1, 187–192. Link

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragments on drug discovery."[2][4] Nature Reviews Drug Discovery, 15, 605–619. Link

  • Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron, 59(10), 1639-1647. Link

Sources

Application

Application Note: Precision Buchwald-Hartwig Amination of Bromo-Substituted Pyrrolopyridines

Executive Summary Pyrrolopyridines (azaindoles) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for indoles and purines in kinase inhibitors and GPCR ligands. However, the installation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolopyridines (azaindoles) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for indoles and purines in kinase inhibitors and GPCR ligands. However, the installation of amine moieties via Buchwald-Hartwig cross-coupling is frequently complicated by two intrinsic structural features: the Lewis-basic pyridine nitrogen, which can poison the palladium catalyst, and the acidic pyrrole N–H (in unprotected substrates), which can sequester base or lead to competitive N-arylation.

This guide details a robust, field-proven methodology for the amination of bromo-substituted pyrrolopyridines. By utilizing third-generation (G3) dialkylbiaryl phosphine precatalysts and specific lithium amide bases , researchers can overcome catalyst deactivation and achieve high yields even with unprotected substrates.

Mechanistic Insight: The "War for the Metal Center"

To successfully couple azaindoles, one must understand the failure modes of standard protocols. The catalytic cycle is a competition between the productive pathway and off-cycle resting states.

The Challenge of N-Coordination

In standard Pd-catalyzed couplings, the active species is a monoligated Pd(0)L complex. Azaindoles possess a pyridine-like nitrogen (N7 in 7-azaindole) that is a competent


-donor.
  • The Problem: If the substrate binds Pd more strongly than the phosphine ligand, the catalyst becomes "poisoned," forming an inactive heteroaryl-Pd complex.

  • The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ). The steric bulk of these ligands prevents the formation of bis-ligated complexes and outcompetes the substrate for the metal center.

The Unprotected N–H Factor

For unprotected azaindoles, the pyrrole N–H (


) is deprotonated by standard alkoxide bases (NaOtBu). The resulting azaindolyl anion can:
  • Act as a nucleophile (competing N-arylation).

  • Bridge two Pd centers, forming inactive dimers. Strategy: The use of LHMDS (LiHMDS) allows for controlled deprotonation and stabilization of the intermediate without interfering with the transmetallation step.

Mechanistic Diagram

The following diagram illustrates the productive cycle versus the inhibitory pathways specific to azaindoles.

Buchwald_Azaindole_Mechanism Pd_Pre Pd Precatalyst (Pd-G3/G4) Pd_L L-Pd(0) (Active Species) Pd_Pre->Pd_L Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd_L->OxAdd + Bromo-Azaindole Poison Catalyst Poisoning (Pd-Azaindole Complex) Pd_L->Poison Substrate Inhibition (Pyridine N binding) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine + Base Dimer Inactive Dimer (Bridged by Azaindolyl Anion) OxAdd->Dimer Unprotected NH Interference RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd_L Regeneration

Figure 1: Catalytic cycle highlighting specific inhibition pathways (black nodes) relevant to azaindole substrates.[1]

Strategic Optimization

Ligand Selection Matrix

The choice of ligand is the single most critical variable.

LigandStructure ClassBest ApplicationWhy?
BrettPhos Dialkylbiaryl PhosphinePrimary Amines Excellent for preventing catalyst poisoning; promotes reductive elimination of primary amines.
RuPhos Dialkylbiaryl PhosphineSecondary Amines Universal ligand for secondary amines; high turnover; sterically prevents N-binding inhibition.
tBuBrettPhos Dialkylbiaryl PhosphineAmides / Weak Nucleophiles Increased bulk and electron density for difficult couplings (e.g., amidation).
XPhos Dialkylbiaryl PhosphineGeneral Purpose Good starting point for protected azaindoles or less sterically hindered substrates.
Base Selection[2][3]
  • LHMDS (Lithium Hexamethyldisilazide): The "Silver Bullet" for unprotected azaindoles. It acts as a soluble base that deprotonates the amine and the indole N-H (reversibly) without forming insoluble aggregates that trap Pd.

  • NaOtBu: Suitable only if the azaindole is N-protected (e.g., N-Boc, N-SEM) or if the substrate lacks the acidic N-H.

  • Cs2CO3: Use for base-sensitive substrates, typically requires higher temperatures and longer times.

Experimental Protocol

Standard Protocol: Unprotected Bromo-7-Azaindole

Target: Coupling of 5-bromo-7-azaindole with a primary amine. Reference: Based on Henderson et al., Org.[1][2][3] Lett. 2010.

Materials:
  • Substrate: 5-bromo-7-azaindole (1.0 equiv)

  • Nucleophile: Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1–2 mol%) (CAS: 1470372-59-8)

    • Note: If G3 is unavailable, use Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%) pre-stirred.

  • Base: LHMDS (1.0 M in THF, 2.2–2.5 equiv)

  • Solvent: Anhydrous THF or Dioxane.

Step-by-Step Procedure:
  • Setup: Flame-dry a resealable reaction vial (or Schlenk tube) equipped with a magnetic stir bar. Cool under Argon/Nitrogen.

  • Charging: Add the 5-bromo-7-azaindole (1.0 mmol), BrettPhos Pd G3 (0.01 mmol, 1 mol%), and the Amine (1.2 mmol).

    • Tip: If the amine is a liquid, add it after the solvent.

  • Inerting: Cap the vial and evacuate/backfill with Argon three times.

  • Solvent & Base: Syringe in anhydrous THF (2.0 mL, 0.5 M concentration). Then, dropwise add LHMDS (2.4 mL, 2.4 mmol).

    • Observation: The solution may turn dark or orange/red; this is normal.

  • Reaction: Place the vial in a pre-heated block at 65 °C . Stir vigorously for 2–4 hours.

    • Monitoring: Check via LC-MS.[1] Look for consumption of bromide.

  • Quench: Cool to room temperature. Dilute with EtOAc and quench with saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol Variation: Secondary Amines
  • Change: Substitute BrettPhos Pd G3 with RuPhos Pd G3 .

  • Base: LHMDS remains the preferred base for unprotected substrates.

  • Temp: Often proceeds at lower temperatures (50–60 °C).

Troubleshooting & Optimization Guide

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to a bulkier ligand (tBuBrettPhos ). Increase catalyst loading to 4 mol%. Ensure inert atmosphere is rigorous.
Debromination (Hydrodehalogenation)

-Hydride Elimination / Overheating
Lower temperature by 10°C. Switch solvent to Toluene . Ensure solvent is strictly anhydrous.
Significant Homocoupling Oxidation of AmineDegas solvents more thoroughly (sparge with Ar for 15 mins).
Stalled Reaction (50% conversion) Catalyst DeathAdd a second portion of catalyst (0.5 mol%) after 2 hours.
Regioselectivity Issues Multiple HalogensExploit electronic differences. 2-Cl is less reactive than 5-Br. Perform reaction at lowest possible temp (40 °C).

Decision Tree for Conditions

Use this workflow to select the starting conditions for your specific substrate.

Optimization_Workflow Start Start: Bromo-Azaindole Substrate CheckProt Is the Pyrrole NH Protected? Start->CheckProt Protected Yes (N-Boc, N-Me, etc.) CheckProt->Protected Unprotected No (Free NH) CheckProt->Unprotected Base_Prot Base: NaOtBu (1.4 eq) Protected->Base_Prot Base_Unprot Base: LHMDS (2.2 eq) Unprotected->Base_Unprot Solv_Prot Solvent: Toluene or Dioxane Base_Prot->Solv_Prot CheckAmine Amine Type? Solv_Prot->CheckAmine Solv_Unprot Solvent: THF Base_Unprot->Solv_Unprot Solv_Unprot->CheckAmine Primary Primary Amine CheckAmine->Primary Secondary Secondary Amine CheckAmine->Secondary Amide Amide/Sulfonamide CheckAmine->Amide Lig_Brett Ligand: BrettPhos Cat: Pd-G3-BrettPhos Primary->Lig_Brett Lig_Ru Ligand: RuPhos Cat: Pd-G3-RuPhos Secondary->Lig_Ru Lig_tBu Ligand: tBuBrettPhos Cat: Pd-G3-tBuBrettPhos Amide->Lig_tBu

Figure 2: Decision matrix for optimizing reaction conditions based on substrate protection and nucleophile type.

References

  • Henderson, J. L.; McDermott, S. M.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles."[1][2][3][4] Organic Letters, 2010 , 12(20), 4438–4441. [Link]

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27–50. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116(19), 12564–12649. [Link]

  • Bruno, N. C.; et al. "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Organic Syntheses, 2016 , 93, 256. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines

Ticket Status: Open Priority: High Agent: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting 7-Azaindole Functionalization (C2-Arylation & C4-Amination) Overview: The 7-Azaindole Paradox W...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High Agent: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting 7-Azaindole Functionalization (C2-Arylation & C4-Amination)

Overview: The 7-Azaindole Paradox

Welcome to the technical support center. You are likely here because the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is behaving unpredictably. This scaffold is a "privileged structure" in kinase inhibition (e.g., JAK, CSF1R inhibitors), but it presents a synthetic paradox: the pyridine ring is electron-deficient (making electrophilic substitution difficult), while the pyrrole ring is electron-rich but acid-sensitive.

For your specific target—2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines —you are navigating three competing reactivity zones:

  • C4 (The Electrophilic Trap): Requires activation for nucleophilic attack.

  • C2 (The Nucleophilic/Metallation Zone): Prone to catalyst poisoning if N1 is free.

  • N1 (The Proton Sink): The acidic proton (

    
    ) that ruins base-mediated cycles.
    

Below are the troubleshooting guides for the three most common failure modes reported by our users.

Module 1: The C4-Amination Bottleneck

User Report: "I am trying to install the amine at C4 via


 on the unsubstituted 7-azaindole, but I see no reaction or black tar."

Diagnosis: The 7-azaindole core is not sufficiently electron-deficient to undergo


 with weak nucleophiles without activation. Furthermore, the pyridine nitrogen lone pair can deactivate catalysts.

Resolution: The "Activation-First" Protocol You must activate the C4 position before attempting amination. We recommend the N-Oxide Route or the 4-Chloro Intermediate Route .

Workflow Diagram: C4 Functionalization Logic

C4_Amination start Start: 7-Azaindole ox Step 1: Oxidation (mCPBA or H2O2) start->ox nox Intermediate: 7-Azaindole N-Oxide ox->nox split Choose Activation nox->split path_Cl Chlorination (POCl3, reflux) split->path_Cl Route A (Standard) path_NO2 Nitration (HNO3/H2SO4) split->path_NO2 Route B (If SnAr fails) inter_Cl 4-Chloro-7-azaindole (Versatile Electrophile) path_Cl->inter_Cl inter_NO2 4-Nitro-7-azaindole path_NO2->inter_NO2 buchwald Buchwald-Hartwig (Pd2(dba)3, BINAP) inter_Cl->buchwald Complex Amines snar SnAr Displacement (Heat, DIPEA) inter_Cl->snar Simple Amines red Reduction (Pd/C, H2) inter_NO2->red final Target: 4-Amino-7-azaindole buchwald->final snar->final red->final

Caption: Decision tree for installing the C4-amine. The 4-chloro intermediate offers the highest versatility via Buchwald-Hartwig coupling.

Detailed Protocol: Synthesis of 4-Chloro-7-azaindole (The Gateway Intermediate)

This protocol avoids the "tar" formation common with uncontrolled POCl3 reactions.

  • N-Oxidation: Dissolve 7-azaindole (1.0 eq) in DME (dimethoxyethane). Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 4h. Isolate the N-oxide by filtration (it often precipitates) or silica column.

  • Chlorination (The Critical Step):

    • Suspend 7-azaindole-N-oxide (1.0 eq) in neat

      
       (10 eq).
      
    • Crucial: Do not heat immediately. Stir at RT for 30 min to allow complex formation.

    • Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by LCMS (look for M+H of product, usually m/z ~153/155).

    • Quench: Cool to RT. Pour slowly onto crushed ice/ammonium hydroxide mixture. Exothermic!

    • Extract with EtOAc.[1] The product is 4-chloro-1H-pyrrolo[2,3-b]pyridine.

Module 2: The C2-Arylation Challenge

User Report: "My Suzuki coupling at C2 is stalled. I'm using 2-iodo-7-azaindole, but the conversion is <10%."

Diagnosis: Unprotected 7-azaindoles poison Palladium catalysts. The free N1-H (pyrrole NH) is acidic; under basic Suzuki conditions, it deprotonates to form an azaindolyl anion, which binds tightly to Pd(II), arresting the catalytic cycle.

Resolution: The "Protect-Then-Couple" Strategy You must mask the N1 position. While Boc is common, it is often too labile for high-temperature Suzuki couplings. SEM (2-(trimethylsilyl)ethoxymethyl) is the gold standard for this scaffold.

Comparative Data: Protection Groups for C2-Suzuki Coupling
Protection GroupStability (Suzuki Base/Heat)Deprotection EaseCatalyst Poisoning RiskRecommendation
None (Free NH) N/AN/AHigh (Stalls reaction)Do Not Use
Boc Low (Falls off >80°C)High (TFA/HCl)MediumUse only for mild couplings
Tos (Tosyl) MediumMedium (Base)LowGood, but alters electronics
SEM High Difficult (TBAF/acid)Low Preferred
Protocol: Regioselective C2-Arylation

Based on the "Best Route" identified in recent literature (Hoff et al., 2024).

  • Starting Material: 4-chloro-2-iodo-1-(SEM)-pyrrolo[2,3-b]pyridine.

    • Note: Install SEM before iodination if using lithiation, or on the pre-iodinated scaffold.

  • Coupling Conditions:

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered aryls).
    • Base:

      
       (2.0 M aq) or 
      
      
      
      .
    • Solvent: DME/Water (4:1) or Dioxane/Water.[1]

    • Temp: 90°C.

  • Why this works: The SEM group prevents the formation of the inhibitory anion, allowing the Pd cycle to proceed. The C4-Cl remains intact for subsequent amination because C2-I is significantly more reactive towards oxidative addition.

Module 3: Troubleshooting Deprotection (The SEM Trap)

User Report: "I made the molecule, but I can't get the SEM group off. TBAF is giving me a new impurity with +12 mass units."

Diagnosis: Standard TBAF deprotection generates formaldehyde (as a byproduct of SEM cleavage). In the presence of the nucleophilic C4-amine or N1, formaldehyde can re-react to form hemiaminals or methylene bridges (the +12/+13 mass shift is often a methylene bridge or hydroxymethyl adduct).

Resolution: The Ethylenediamine Scavenger or Acidic Route

Option A: TBAF + Scavenger

  • Reagents: TBAF (1M in THF) + Ethylenediamine (5 eq) .

  • Mechanism:[2][3][4] Ethylenediamine acts as a "formaldehyde sponge," reacting with the released formaldehyde to form an imidazolidine, preventing it from attacking your product.

  • Temp: 60°C.

Option B: Acidic Deprotection (If molecule tolerates acid)

  • Reagents: TFA/DCM (1:1) or BF3·OEt2.

  • Step 1: Removes the SEM ether, leaving the hydroxymethyl group (-CH2OH) on the nitrogen.

  • Step 2: Treat with aqueous ammonia or NaHCO3 to remove the hydroxymethyl group.

FAQ: Quick Solutions

Q: Can I do the C4-amination before the C2-arylation? A: Yes, but it is riskier. If you install a primary amine at C4, you now have two acidic protons (N1-H and C4-NH2) to protect/manage during the C2-Suzuki coupling. It is generally cleaner to keep the C4-Cl (masked amine) through the C2-coupling step, then aminate last.

Q: My N-oxide rearrangement gave me a C6-substituted product instead of C4-Cl. Why? A: This is the Reissert-Henze competition. If you use acyl chlorides or sulfonyl chlorides with the N-oxide, you often get C6 functionalization. To ensure C4-Cl, use neat


 and ensure adequate heating. The mechanism shifts based on the "hardness" of the electrophile.

Q: How do I distinguish between N1 and C4 regioselectivity during alkylation? A: N1 is the most acidic and nucleophilic site for alkylation. If you need to alkylate the C4-amine selectively, you must protect N1 first.

References
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. Hoff, O. et al. Molecules, 2024.[5][6][7] (Discusses the "Best Route" via C2-Suzuki on 2-iodo-4-chloro intermediates and SEM deprotection challenges).

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of Organic Chemistry. (Explains the mechanism of catalyst poisoning by free azoles).

  • Regioselective Functionalization of 7-Azaindole. Journal of Organic Chemistry. (Details on lithiation and directing groups).

  • Reissert-Henze Reaction of 7-Azaindole N-Oxides. Synthesis. (Mechanistic insights into N-oxide activation).

Sources

Optimization

optimization of Suzuki coupling reaction conditions for bromopyridines

Current Status: Operational Ticket Topic: Optimization of Reaction Conditions for Bromopyridines Assigned Specialist: Senior Application Scientist, Catalysis Division Triage Desk: Diagnostic Overview Welcome to the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Optimization of Reaction Conditions for Bromopyridines Assigned Specialist: Senior Application Scientist, Catalysis Division

Triage Desk: Diagnostic Overview

Welcome to the technical support hub for pyridine functionalization. Coupling bromopyridines is distinct from standard aryl bromide couplings due to two competing failure modes: Catalyst Poisoning (via Nitrogen coordination) and Electronic Deactivation .

Before proceeding, identify your primary failure symptom from the table below to route your troubleshooting:

SymptomDiagnosisRecommended Module
< 10% Conversion , SM remains.Catalyst Deactivation. The pyridine nitrogen is displacing ligands and binding to Pd.Module A
Boronic Acid consumed , SM remains.Protodeboronation. Your nucleophile is hydrolyzing faster than it transmetallates.Module B
2-Br works poorly , 3-Br works well.The "Orth Effect". Proximity of N to C-Br requires specific steric bulk.Module C
Black precipitate forms immediately.Pd Aggregation. Ligand is too labile or insufficient loading.Module A

Knowledge Base & Troubleshooting Modules

Module A: The "Poisoning" Problem (Catalyst Selection)

User Question: I am using Pd(PPh3)4 with Na2CO3, but the reaction stalls at 20% conversion. Adding more catalyst doesn't help. Why?

Technical Explanation: Standard triphenylphosphine ligands are chemically labile. The basic nitrogen atom in the pyridine ring (especially in 2- and 4-bromopyridines) is a strong sigma-donor. It displaces the phosphine ligand, forming a stable, unreactive Pyridine-Pd(II) complex (the "rest state"). This effectively removes the catalyst from the cycle.

The Solution: You must use ligands that bind to Palladium more tightly than the pyridine nitrogen or are bulky enough to prevent the pyridine from coordinating.

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like XPhos and SPhos are electron-rich (facilitating oxidative addition) and bulky (preventing N-coordination).

  • N-Heterocyclic Carbenes (NHCs): The Pd-PEPPSI-IPr system is exceptionally robust against heteroatom poisoning due to the strong sigma-donating nature of the carbene.

Data Comparison: Ligand Performance for 2-Bromopyridine (Conditions: 1.0 equiv 2-Bromopyridine, 1.5 equiv PhB(OH)2, K3PO4, Dioxane/H2O, 80°C)

Catalyst SystemYieldNotes
Pd(PPh3)415-25%Rapid catalyst poisoning.
Pd(dppf)Cl245-60%Better, but dppf can still be displaced.
XPhos Pd G3 92-98% Bulky biaryl prevents N-binding.
Pd-PEPPSI-IPr 95-99% Highly stable; "throw-and-go" robustness.
Module B: The "Boron Trap" (Protodeboronation)[1]

User Question: My LCMS shows the bromopyridine is untouched, but the boronic acid peak is gone. I see benzene (or parent arene) in the trace.

Technical Explanation: This is protodeboronation . Pyridyl boronic acids (if you are coupling two pyridines) are notoriously unstable. However, even standard aryl boronic acids can degrade under the basic, aqueous conditions required for Suzuki coupling. If the oxidative addition (Step 1) is slow due to the electron-poor nature of the bromopyridine, the boronic acid sits in the basic solution waiting to transmetallate, eventually hydrolyzing instead.

The Solution:

  • Base Management: Switch from Carbonates (Na2CO3) to Phosphates (K3PO4 ) or Fluorides (CsF). Phosphate is less nucleophilic and reduces deboronation rates.

  • Water Control: While Suzuki requires some water for the boroxine-to-boronate conversion, too much promotes hydrolysis. Use a defined ratio (e.g., 4:1 Dioxane:H2O) or anhydrous conditions with CsF .

  • Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its instantaneous concentration low relative to the oxidative addition complex.

Module C: Positional Isomer Logic (2- vs 3- vs 4-Br)

User Question: Why does my 3-bromopyridine reaction finish in 1 hour, but the 2-bromopyridine analog takes 24 hours or fails?

Technical Explanation:

  • 3-Bromopyridine: Behaves like a standard electron-deficient aryl bromide. The nitrogen is far enough away to minimize interference.

  • 2-Bromopyridine: The nitrogen is adjacent to the C-Br bond.

    • Electronic: It is highly electron-deficient, making oxidative addition fast.

    • Steric/Coordination: The N-atom directs the Pd to coordinate, but often forms a stable chelate that prevents the transmetallation step.

Optimization Strategy: For 2-bromopyridines, you need steric bulk on the ligand to physically force the Pd center away from the Nitrogen atom after oxidative addition. XPhos is the gold standard here.

Visualizations

Diagram 1: Troubleshooting Decision Tree

This flowchart guides you through the optimization logic based on observed experimental failure.

SuzukiOptimization Start Start: Bromopyridine Coupling Fails CheckSM Check LCMS: Is Bromide Consumed? Start->CheckSM YesConsumed Yes: Bromide Consumed CheckSM->YesConsumed Yield < 50% NoConsumed No: Bromide Remains CheckSM->NoConsumed Yield < 10% Homocoupling Issue: Homocoupling (Oxidative) YesConsumed->Homocoupling Dimer detected CheckBoron Is Boronic Acid Consumed? NoConsumed->CheckBoron Protodeboronation Issue: Protodeboronation (Hydrolysis of Boron) CheckBoron->Protodeboronation Yes (Boron Gone) Poisoning Issue: Catalyst Poisoning (N-Coordination) CheckBoron->Poisoning No (Boron Remains) Sol_Proto Solution: 1. Switch to K3PO4 2. Use MIDA Boronate 3. Anhydrous (CsF) Protodeboronation->Sol_Proto Sol_Poison Solution: 1. Switch to XPhos Pd G3 2. Switch to Pd-PEPPSI-IPr 3. Increase Temp to 100°C Poisoning->Sol_Poison Sol_Homo Solution: Degas solvents thoroughly Reduce catalyst loading Homocoupling->Sol_Homo

Caption: Decision matrix for diagnosing Suzuki coupling failures based on consumption of starting materials.

Diagram 2: The Catalyst Poisoning Mechanism

Understanding why standard catalysts fail is key to selecting the right one.

PoisoningMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (L2Pd(II)-Ar-Br) Pd0->OxAdd Ar-Br Pyridine Pyridine N-Coordination (Poisoning) OxAdd->Pyridine Small Ligand (PPh3) Success Transmetallation & Product Formation OxAdd->Success Bulky Ligand Blocks N-site DeadCat Inactive Complex [Pd(Py)2(L)Br]+ Pyridine->DeadCat Irreversible BulkyLigand Bulky Ligand (XPhos) Steric Shield BulkyLigand->Success Enables

Caption: Mechanistic pathway showing how small ligands lead to catalyst death (red), while bulky ligands enable the cycle (green).

Standard Operating Protocols (SOPs)

Protocol A: The "Bulldozer" (Pd-PEPPSI-IPr)

Best for: Difficult 2-bromopyridines, heteroaryl-heteroaryl couplings, and scale-up.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Dioxane/Water (4:1) or Isopropanol (Technical Grade)

  • Temperature: 60°C - 80°C

Procedure:

  • Charge a reaction vial with Bromopyridine (1.0 mmol), Boronic Acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd-PEPPSI-IPr (0.02 mmol).

  • Critical Step: Evacuate and backfill with Argon x3. (While PEPPSI is stable, oxygen promotes homocoupling).

  • Add Dioxane (4 mL) and Water (1 mL) via syringe.

  • Stir vigorously at 80°C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water. If the pyridine product is water-soluble, use DCM/Isopropanol (3:1) for extraction.

Protocol B: The "Surgeon" (Buchwald Gen 3)

Best for: Late-stage functionalization, substrates with sensitive functional groups (esters, nitriles).

Reagents:

  • Catalyst: XPhos Pd G3 (1.0 - 2.5 mol%)

  • Base: K3PO4 (0.5 M aqueous solution, 2.0 equiv)

  • Solvent: THF or Toluene

  • Temperature: 40°C - 60°C (Milder)

Procedure:

  • Prepare a 0.5 M solution of K3PO4 in degassed water.

  • In a vial, combine Bromopyridine (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Add THF (concentration 0.2 M).

  • Add the K3PO4 solution.[1][2]

  • Stir at 40°C. Monitor by LCMS at 30 mins.

    • Why this works: The G3 precatalyst releases the active species immediately without requiring reduction, and the phosphate base buffers the pH to prevent side reactions.

References

  • Catalyst Selection & Poisoning

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3][4] Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Pd-PEPPSI-IPr Protocols

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Suzuki−Miyaura Cross-Coupling Reaction.[2] Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Kinetics, and Structure-Activity Relationships. Journal of the American Chemical Society, 139(3), 1312–1318. Link

  • 2-Bromopyridine Reactivity

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Troubleshooting

Technical Support Center: Preventing Debromination in Suzuki-Miyaura Coupling

Ticket ID: SM-DEBROM-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Triage & Diagnostics Is this actually debromination? Before optimizing, we must distinguish between Hydrodehalog...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SM-DEBROM-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Triage & Diagnostics

Is this actually debromination? Before optimizing, we must distinguish between Hydrodehalogenation (reduction of your bromo-heterocycle) and Protodeboronation (hydrolysis of your boronic acid). Both result in a reduced arene, but they originate from different partners.

Diagnostic Workflow

Use the following logic tree to confirm the failure mode.

diagnostic_flow Start Issue: Low Yield & Unknown Byproduct CheckMS Step 1: Analyze Reaction Mixture (LC-MS/GC-MS) Start->CheckMS MassCheck1 Do you see Mass = (Ar-Br minus Br plus H)? (Reduction of Electrophile) CheckMS->MassCheck1 MassCheck2 Do you see Mass = (Ar'-B(OH)2 minus B(OH)2 plus H)? (Reduction of Nucleophile) CheckMS->MassCheck2 Result1 DIAGNOSIS: Hydrodehalogenation (Debromination) MassCheck1->Result1 Yes Result2 DIAGNOSIS: Protodeboronation (Boronic Acid Instability) MassCheck2->Result2 Yes Action1 Proceed to Protocols A & B (Hydride Source Elimination) Result1->Action1 Action2 Optimize Boronic Acid Release (Use MIDA boronates or anhydrous bases) Result2->Action2

Figure 1: Diagnostic decision tree to distinguish between electrophile reduction (debromination) and nucleophile hydrolysis.

Root Cause Analysis: The "Hydride Leak"

Why is my Bromine falling off? Debromination (Hydrodehalogenation) is a kinetic failure. The oxidative addition of your bromo-heterocycle to Pd(0) is successful, forming the Ar-Pd(II)-Br species. However, the subsequent Transmetallation step is too slow.

This "stall" allows the Pd(II) intermediate to undergo a side reaction with a hydride source.

  • The Culprit: Most commonly Alcohol Solvents (MeOH, EtOH, iPrOH) or Alkoxide Bases .

  • The Mechanism:

    
    -Hydride elimination from an alkoxide ligand generates a transient [Pd-H]  species, which reductively eliminates to form Ar-H.
    

mechanism_leak Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Stall STALL: Slow Transmetallation OxAdd->Stall TransMet Transmetallation (Ar-Pd-Ar') Prod Product (Ar-Ar') TransMet->Prod Reductive Elim Prod->Pd0 Stall->TransMet Ideal Path PdH Pd-H Species ( via Beta-Hydride Elim) Stall->PdH Reaction with ROH HydrideSource Hydride Source (Alcohol Solvent/Base) HydrideSource->PdH DebromProd Side Product: Ar-H (Debromination) PdH->DebromProd Reductive Elim DebromProd->Pd0 Regenerates Catalyst

Figure 2: The Kinetic Competition. If transmetallation is slow, the catalyst diverts to the hydride elimination pathway.

Resolution Protocols

If you have confirmed Hydrodehalogenation , apply the following protocols in order.

Protocol A: The "Aprotic Switch" (Solvent Engineering)

Logic: Remove the primary hydride source. Alcohols (ethanol/methanol) are the most common cause of debromination because they easily undergo


-hydride elimination on Palladium.

The Fix: Switch to aprotic, non-nucleophilic solvents.

  • Recommendation: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1).

  • Why Water? While water can theoretically act as a proton source, it does not undergo

    
    -hydride elimination like alcohols. It is necessary to dissolve inorganic bases.
    
ComponentStandard (Risky)Optimized (Safe)Reason
Solvent Ethanol, Methanol, IsopropanolToluene, Dioxane, THF Eliminates alkoxide

-hydride elimination pathway.
Base NaOEt, NaOMe, KOtBuK₂CO₃, K₃PO₄, Cs₂CO₃ Alkoxide bases can act as reducing agents; Carbonates do not.
Protocol B: The "Bulky Accelerator" (Catalyst Selection)

Logic: If you cannot change the solvent, you must speed up the catalytic cycle. We need a ligand that facilitates Transmetallation and Reductive Elimination faster than the side reaction can occur.

The Fix: Use Buchwald Dialkylbiarylphosphine Ligands.

  • Recommendation: XPhos or SPhos (specifically XPhos Pd G2 or G3 precatalysts).

  • Mechanism: These ligands are bulky and electron-rich.[1][2] They create a crowded metal center that disfavors the formation of the Pd-hydride species and accelerates the coupling of the two aryl rings.

Experimental Protocol: XPhos System

  • Catalyst: XPhos Pd G2 (1-2 mol%)

  • Solvent: THF:Water (10:1) or Toluene:Water (4:1)

  • Base: K₃PO₄ (2.0 equiv) - Note: Phosphate is often superior to Carbonate for hindered substrates.

  • Temp: 40-60 °C (Lower temperatures often favor coupling over reduction).

Protocol C: Heterocycle Protection

Logic: For N-heterocycles (Indoles, Pyrroles, Pyrazoles), the free N-H is acidic. It can deprotonate, coordinate to Pd, and facilitate hydrogen transfer/reduction.

The Fix: Mask the Nitrogen.

  • Protecting Groups: SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc.[3][4]

  • Evidence: Unprotected 4-bromo-pyrroles undergo massive debromination.[4] N-Boc or N-SEM protection almost completely suppresses this side reaction [1, 2].

Frequently Asked Questions (FAQs)

Q: I am using DMF as a solvent, but I still see debromination. Why? A: DMF can decompose to form dimethylamine and carbon monoxide, particularly at high temperatures or in the presence of strong bases. Dimethylamine can act as a hydride source. Additionally, if your DMF is "wet," the water/base combo can still be problematic.

  • Fix: Switch to 1,4-Dioxane or Toluene. If solubility is an issue, use a mixture of Toluene/DMF (9:1).

Q: My substrate is a 2-bromo-pyridine. It reduces instantly. What do I do? A: 2-bromo-pyridines are electron-deficient and undergo oxidative addition very fast, but the resulting Pd-species is prone to reduction.

  • Fix: Do not use alcohol solvents. Use G3-XPhos or G3-RuPhos . The "G3" (Generation 3) precatalysts ensure you start with defined Pd(0) without needing an induction period, minimizing the time the substrate sits with unligated Palladium.

Q: Can I use microwave heating? A: Yes, but be careful. Microwave heating is fast, which is good, but superheating alcohols (e.g., EtOH at 120°C) drastically increases the rate of


-hydride elimination.
  • Rule: If using microwave, use strictly aprotic solvents (Dioxane/Water).

References

  • BenchChem. "Preventing debromination in Suzuki coupling of bromo-imidazoles." BenchChem Technical Notes. Link

  • Gordillo, A., et al. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction."[5] The Journal of Organic Chemistry, 2017, 82(1), 157-169.[5] Link[5]

  • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry, 2005. Link

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Resources. Link

  • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013, 49, 11488-11490. Link

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Topic: Purification & Isolation Protocols Molecule: 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: N/A for specific isomer, analogous to 7-azaindole derivatives) Chemical Family: 7-Azaindoles / Halogenated Het...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols Molecule: 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS: N/A for specific isomer, analogous to 7-azaindole derivatives) Chemical Family: 7-Azaindoles / Halogenated Heteroaromatic Acids Support Level: Tier 3 (Senior Scientist / Process Chemistry)

Executive Summary

Welcome to the technical support hub for 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid . This molecule presents a classic "amphoteric challenge" in purification. It possesses a basic pyridine nitrogen (N7), a weakly acidic pyrrole proton (N1), and a strongly acidic carboxylic acid moiety at C4.

Successful purification relies on exploiting this zwitterionic nature. Unlike standard organics, this compound can be solubilized in both high pH (as a carboxylate) and very low pH (as a pyridinium salt). The "Death Valley" for yield is the isoelectric point (approx. pH 3.5–4.5), which is exactly where we want to target for precipitation.

This guide prioritizes Acid-Base Extraction as the primary isolation method, followed by Recrystallization for high-purity polishing.

Module 1: The Acid-Base "Swing" (Primary Isolation)

User Question: I have the crude reaction mixture. Standard silica columns are giving me severe streaking and poor separation. How do I bulk purify this?

Technical Response: Avoid silica chromatography for the bulk crude if possible. The carboxylic acid group interacts strongly with silanols, causing irreversible adsorption and tailing. Instead, use an Acid-Base Swing Extraction . This method uses the molecule's pKa profile to wash away non-acidic impurities (like unreacted 3-bromo-7-azaindole) while the product is safe in the aqueous phase.

The Protocol
  • Dissolution (High pH): Suspend your crude solid in 1M NaOH (approx. 10 mL per gram).

    • Mechanism:[1][2][3][4] Deprotonates the -COOH to -COO⁻Na⁺. The molecule dissolves in water.[2][3]

    • Check: If solids remain, they are likely non-acidic impurities.

  • The "Trash" Wash: Extract this aqueous basic layer with a non-polar organic solvent (Ethyl Acetate or DCM).

    • Action: Keep the Aqueous Layer . Discard the Organic Layer (contains non-acidic byproducts).

  • Precipitation (The Critical Step): Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring.

  • Target pH Window: Stop adding acid when the pH reaches 3.0 – 4.0 .

    • Warning: Do NOT overshoot to pH 1. At pH < 2, the pyridine nitrogen protonates, forming a soluble cationic salt (

      
      ), and your product will re-dissolve.
      
  • Filtration: The product should precipitate as a white/off-white solid. Filter and wash with cold water.

Visualizing the Logic

AcidBaseLogic Start Crude Mixture (Solid) BaseAdd Add 1M NaOH (Target pH > 10) Start->BaseAdd Wash Wash with EtOAc BaseAdd->Wash Separation Phase Separation Wash->Separation OrgLayer Organic Layer (Discard Non-Acids) Separation->OrgLayer Impurities AqLayer Aqueous Layer (Contains Product as Salt) Separation->AqLayer Product Acidify Add 2M HCl slowly Target pH 3.0 - 4.0 AqLayer->Acidify Precip Precipitate Forms (Free Acid) Acidify->Precip Overshoot WARNING: pH < 2 Product Re-dissolves Acidify->Overshoot Too Acidic

Figure 1: The Acid-Base Swing logic.[4] Note the critical pH window to prevent re-dissolution.

Module 2: Recrystallization (High Purity Polishing)

User Question: My product is 95% pure after extraction, but I need >98% for biological assays. It keeps "oiling out" when I try to recrystallize. What solvent system works?

Technical Response: 7-azaindole carboxylic acids are prone to "oiling out" (liquid-liquid phase separation) because they are high-melting-point solids with strong intermolecular hydrogen bonding. You need a solvent pair that disrupts these H-bonds at high temperatures but forces the lattice to reform upon cooling.

Recommended Solvent Systems
SystemRatio (v/v)Protocol NotesBest For
DMSO / Water 1:5 to 1:10Dissolve in min. hot DMSO. Add hot water until turbid. Cool slowly.Removing inorganic salts & trace colors.
MeOH / Water 3:1Reflux in MeOH. Add water dropwise.General purity improvement.
Acetic Acid PureDissolve at reflux. Cool to RT.Removing isomeric impurities.
Troubleshooting "Oiling Out"

If the product comes out as a sticky oil instead of crystals:

  • Reheat the mixture until clear.

  • Seed the solution with a tiny crystal of the crude material.

  • Slower Cooling: Wrap the flask in foil/towel to slow the heat loss. Rapid thermal shock promotes oiling.

  • Agitation: Stir vigorously during the cooling phase.

Module 3: Chromatography & Analytics

User Question: I must use HPLC/Flash chromatography because I have a close-running isomer. The peak shape is terrible (tailing). How do I fix this?

Technical Response: The tailing is caused by the interaction of the carboxylic acid proton with the stationary phase. You must suppress the ionization of the acid during chromatography.

Chromatography Conditions
  • Stationary Phase: C18 (Reverse Phase) is superior to Normal Phase silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 0.1% TFA).

  • Why Acid? The acid modifier keeps the carboxylic acid protonated (

    
    ), preventing it from interacting with residual silanols on the column and ensuring a sharp peak.
    
Analytical Verification (QC)

Before releasing the batch, verify identity and purity.

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the carboxylic acid proton (usually a broad singlet >12 ppm, though often invisible if "wet").

    • Check the aromatic region (approx 7.0–8.5 ppm) for the pyrrole and pyridine protons. The 3-bromo substitution simplifies the splitting pattern compared to the parent 7-azaindole.

  • HPLC Purity:

    • Run a gradient from 5% B to 95% B over 10 minutes.

    • Target Purity: >98% (Area under curve).

References & Grounding

  • Synthesis and Reactivity of 7-Azaindoles: Mérour, J. Y., & Joseph, B. (2001).[5] Current Organic Chemistry. Detailed review of 7-azaindole chemistry, including acidity/basicity (pKa ~4.6 for the ring nitrogen) and general handling. 5

  • Purification of 7-Azaindole Carboxylic Acids (Vemurafenib Intermediates): Patent WO2006063167A1. Describes the specific protocol of dissolving pyrrolo[2,3-b]pyridine derivatives in base, washing with organics, and acidifying to pH 2-3 to precipitate the product. 6

  • Physical Properties & Solubility: Pipzine Chemicals Data Sheet. Confirms solubility characteristics (DMSO, heated Methanol) and pKa predictions for 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. 7[2][8]

Sources

Troubleshooting

improving yield in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives

Current Status: ONLINE Ticket Category: Process Chemistry / Yield Optimization Assigned Specialist: Senior Application Scientist Overview: The Scaffold Architecture The pyrrolo[2,3-d]pyrimidine system (7-deazapurine) is...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Ticket Category: Process Chemistry / Yield Optimization Assigned Specialist: Senior Application Scientist

Overview: The Scaffold Architecture

The pyrrolo[2,3-d]pyrimidine system (7-deazapurine) is a privileged scaffold in kinase inhibitor design (e.g., Tofacitinib, Ruxolitinib).[1] Unlike their purine bioisosteres, the C-7 carbon renders the system electron-rich in the pyrrole ring but electron-deficient in the pyrimidine ring. This duality creates specific "pain points" in synthesis: regioselectivity during alkylation and reactivity during nucleophilic aromatic substitution (


). 

This guide addresses the three most critical bottlenecks reported in scale-up and discovery chemistry:

  • Core Cyclization Efficiency (De novo synthesis).

  • Functionalization Failures (Chlorination & Cross-coupling).

  • Regiocontrol Errors (N7 vs. N1 alkylation).

Module 1: Core Cyclization & Construction

Ticket #101: "My Traube synthesis yields are stuck at 40% with heavy tar formation."

The Protocol: Optimized One-Pot Cyclization

Traditional Traube synthesis involves harsh conditions. Modern process chemistry favors multicomponent reactions (MCR) or optimized condensation to avoid isolating unstable pyrimidine intermediates.

Recommended Workflow (One-Pot MCR): For rapid access to functionalized cores, utilize a TBAB-catalyzed green protocol.

  • Reagents: Arylglyoxal + 6-amino-1,3-dimethyluracil + barbituric acid derivative.[2]

  • Catalyst: Tetra-n-butylammonium bromide (TBAB, 5 mol%).[2]

  • Solvent: Ethanol (Green solvent).

  • Conditions: 50°C.

  • Yield Expectation: 73–95% (vs. 40-50% classical).

Why this works: TBAB acts as a phase transfer catalyst and homogenizer, stabilizing the transition state of the Knoevenagel condensation/Michael addition sequence, preventing polymerization of the glyoxal component [10].

Module 2: Functionalization (The "Upgrades")

Ticket #205: "Chlorination of the 4-OH group with


 is inconsistent and dangerous on scale."
Protocol A: Safer, High-Yield Chlorination

The conversion of 4-hydroxypyrrolo[2,3-d]pyrimidine to the 4-chloro derivative is the gateway to


 reactions.
Standard Error:  Refluxing in neat 

. This generates massive phosphorus waste and difficult quench exotherms.

Optimized Protocol (Solvent-Free/Stoichiometric):

  • Ratio: Substrate (1.0 eq) :

    
     (1.0–1.2 eq) : Pyridine (1.0 eq).
    
  • Condition: Heated in a sealed reactor (pressure tube for small scale) at 120–130°C.

  • Mechanism: Pyridine activates

    
     forming a highly reactive phosphorylpyridinium species, allowing stoichiometric usage.
    
  • Workup: Quench into ice water; adjust pH to 10 with NaOH.

  • Yield: >90% with >98% purity [14, 16].

Protocol B: Rescuing Failed Sonogashira Couplings

Ticket #206: "C-4 Sonogashira coupling is sluggish."

Coupling at C-4 (pyrimidine ring) is often difficult due to electron deficiency. Troubleshooting Matrix:

VariableRecommendationScientific Rationale
Substrate Switch 4-Cl to 4-I C-I bond is weaker/more reactive to oxidative addition. 4-Iodo derivatives react at RT without ligands [12].[3]
Ligand DPEphos (5 mol%)Wide bite angle bis-phosphine ligands stabilize the Pd(0) species better than

for electron-poor heterocycles [2].
Base

Stronger inorganic bases often outperform amines (TEA) in difficult heteroaryl couplings.
Additive Cu-free (if possible)If homocoupling of alkyne is a major byproduct, switch to Cu-free conditions using

/DPEphos [2].

Module 3: Regiocontrol (N7 vs. N1)

Ticket #303: "I'm getting a mixture of N1 and N7 alkylation. I need N7."

The Diagnosis

The pyrrolo[2,3-d]pyrimidine scaffold has two nucleophilic nitrogens.

  • N7 (Pyrrole): pKa ~13. Generally the thermodynamic nucleophile.

  • N1 (Pyrimidine): Can compete under kinetic conditions or if N7 is sterically hindered.

The Solution: Phase Transfer Catalysis (PTC)

To lock selectivity at N7 (crucial for nucleoside mimics and JAK inhibitors like Tofacitinib), control the deprotonation equilibrium.

Protocol:

  • System: Biphasic (Toluene / 50% NaOH).

  • Catalyst: TBAB or BTEAC (10 mol%).

  • Mechanism: The ammonium cation pairs with the N7-anion at the interface, protecting it from tight aggregation and guiding it to the organic-soluble electrophile. This suppresses N1 attack [10].

Visualizing the Logic

Diagram 1: Synthesis & Optimization Workflow

This flowchart illustrates the decision pathways for synthesizing and functionalizing the core scaffold.

PyrroloSynthesis Start Target: Pyrrolo[2,3-d]pyrimidine RouteA Route A: Traube/Cyclization (De Novo) Start->RouteA RouteB Route B: Commercial Core (Functionalization) Start->RouteB MCR One-Pot MCR (TBAB Catalyst, 50°C) RouteA->MCR Chlorination Chlorination (4-OH -> 4-Cl) Use Eq. POCl3 + Pyridine RouteB->Chlorination Cyclization Cyclization Failure? Check pH & Glyoxal purity MCR->Cyclization If low yield Coupling C-C Coupling (Sonogashira) MCR->Coupling Chlorination->Coupling Alkylation N-Alkylation (N7 vs N1) Chlorination->Alkylation Opt_Sono Use DPEphos or 4-Iodo Avoid excess CuI Coupling->Opt_Sono Optimization Opt_Alkyl Use PTC (TBAB/NaOH) Favors N7 Selectivity Alkylation->Opt_Alkyl Optimization

Caption: Workflow for selecting synthesis routes and optimizing key functionalization steps.

Diagram 2: Troubleshooting N-Alkylation Regioselectivity

A logic gate for ensuring the substituent attaches to the correct nitrogen.

RegioControl Input Substrate: Pyrrolo[2,3-d]pyrimidine Condition1 Condition: Strong Base (NaH/DMF) Input->Condition1 Condition2 Condition: PTC (NaOH/Toluene/TBAB) Input->Condition2 Condition3 Condition: Michael Addn (DBU/Acetonitrile) Input->Condition3 Result1 Mixture (N7 + N1) Hard to Separate Condition1->Result1 Result2 N7 Selective (>95%) Thermodynamic Control Condition2->Result2 Result3 N7 Selective Soft Electrophiles Condition3->Result3

Caption: Decision matrix for controlling N7 vs. N1 regioselectivity.

FAQ: Rapid Resolution

Q: My Sonogashira reaction turns black and yields <20%. What is happening? A: This is likely "Pd-black" precipitation due to catalyst decomposition. The pyrrolo[2,3-d]pyrimidine nitrogen can coordinate to Pd, poisoning it.

  • Fix: Switch to DPEphos or XPhos ligands. These bulky ligands prevent the heterocycle from displacing the phosphine. Alternatively, protect N7 with a Tosyl group before coupling [2, 12].

Q: I cannot separate the 4-chloro product from the 4-hydroxy starting material. A: This is a common polarity issue.

  • Fix: Do not attempt column chromatography immediately. Perform a "reverse quench": pour the reaction mixture slowly into stirring ice/bicarbonate. The product usually precipitates as a clean solid while the starting material remains in the aqueous phase (as the phenolate/tautomer) [17].

Q: How do I remove the N7-Tosyl protecting group without degrading the molecule? A: Standard hydrolysis can be too harsh.

  • Fix: Use NaOMe in Methanol at reflux or TBAF in THF if sensitive functional groups are present.

References

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein J. Org.[4] Chem. (2014).

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Current Organic Chemistry.

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. J. Med. Chem.

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. J. Mex. Chem. Soc. (2018).

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Molecules.

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. CN Patent 101830904B.

Sources

Optimization

managing chemoselectivity in cross-coupling reactions of polyhalogenated pyridines

Welcome to the Heterocycle Functionalization Support Center. Status: Online | Senior Application Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Functionalization Support Center. Status: Online | Senior Application Scientist: Dr. Chen

You have reached the Tier-3 Technical Support Hub for Cross-Coupling Methodologies. This guide is designed for researchers encountering chemoselectivity issues when functionalizing polyhalogenated pyridines. Unlike standard arenes, pyridine cores present a "three-dimensional" electronic landscape where sterics, electronics, and nitrogen-coordination compete to dictate where your palladium catalyst inserts.

Module 1: The Diagnostic Mode (Root Cause Analysis)

Before troubleshooting a specific failure, you must understand the hierarchy of reactivity. In polyhalogenated pyridines, chemoselectivity is governed by the rate of Oxidative Addition (OA) .

The Reactivity Hierarchy

If your reaction is yielding the wrong regioisomer, it is likely due to a misjudgment of the Native Preference vs. Catalyst Control.

Rule 1: The Halogen Trump Card Bond Dissociation Energy (BDE) dominates.



Example: In 2-chloro-3-bromopyridine, the C3-Br will couple first, overriding the electronic activation of the C2 position.

Rule 2: The Positional Electronic Bias (Identical Halogens) When halogens are identical (e.g., 2,4-dichloropyridine), the position dictates the OA rate.

  • C2 (The "Alpha" Site): generally the most reactive toward Pd(0) due to the inductive electron-withdrawing effect of the adjacent Nitrogen, which lowers the LUMO energy of the C-X bond.

  • C4 (The "Gamma" Site): Reactive, but typically slower than C2 in standard phosphine-ligated systems.

  • C3 (The "Beta" Site): The "dead zone." Electronically similar to chlorobenzene. Least reactive.

Rule 3: The "Switch" (SNAr vs. Coupling) Warning: Do not confuse Nucleophilic Aromatic Substitution (SNAr) with Cross-Coupling.

  • SNAr: Nucleophiles attack C4 preferentially (sterics + intermediate stability).

  • Pd-Coupling: Catalyst inserts at C2 preferentially (electronic activation + N-coordination).

Visualizing the Decision Matrix

ReactivityLogic Start Substrate Analysis HalogenCheck Are Halogens Identical? Start->HalogenCheck DiffHalogens Different (e.g., Br, Cl) HalogenCheck->DiffHalogens No SameHalogens Identical (e.g., Cl, Cl) HalogenCheck->SameHalogens Yes Result1 Selectivity = Weakest Bond (I > Br > Cl) DiffHalogens->Result1 PosCheck Check Positions SameHalogens->PosCheck C2vsC3 2,3-Dihalo PosCheck->C2vsC3 C2vsC4 2,4-Dihalo PosCheck->C2vsC4 OutcomeC2C3 C2 Reacts First (Electronic Activation) C2vsC3->OutcomeC2C3 OutcomeC2C4 Standard: C2 Reacts First Bulky Ligand: C4 Reacts First C2vsC4->OutcomeC2C4

Figure 1: Logic flow for predicting the major regioisomer in Pd-catalyzed cross-coupling of polyhalogenated pyridines.

Module 2: Troubleshooting & FAQs

Ticket #001: "I have 2,4-dichloropyridine. I want to couple at C4, but I keep getting C2 product."

Diagnosis: You are fighting the native electronic preference. The C2-Cl bond is more electron-deficient and closer to the nitrogen, facilitating oxidative addition with standard ligands (like PPh3).

The Fix: Invert with Sterics (Ligand Control). To hit C4, you must make the C2 position sterically inaccessible to the palladium center.

  • Solution: Switch to a bulky N-Heterocyclic Carbene (NHC) ligand, such as IPr or IMes , or very bulky phosphines.

  • Why it works: The bulky ligand clashes with the pyridine nitrogen lone pair or the ortho-substituents when trying to insert at C2. The C4 position is distal and sterically open.

  • Alternative: Surprisingly, ligand-free conditions ("Jeffery conditions") using Pd(OAc)2 and TBAB often favor C4 selectivity due to the formation of nanoparticles that discriminate based on steric accessibility rather than electronic activation [1].

Ticket #002: "My reaction works for the bromide but dehalogenates the chloride."

Diagnosis: This is Hydrodehalogenation . After the first coupling (at the Br site), your catalyst is still active. If the second coupling (at the Cl site) is slow, the Pd-intermediate waits. If your solvent is an alcohol (isopropanol, ethanol) or if you have


-hydrogens in your base (e.g., triethylamine), the Pd undergoes 

-hydride elimination or abstracts a hydride, replacing the Cl with H.

The Fix:

  • Solvent Switch: Move to aprotic solvents (Toluene, DMF, 1,4-Dioxane). Avoid primary/secondary alcohols.

  • Base Switch: Use inorganic bases (K3PO4, Cs2CO3) instead of amines.

  • Catalyst Loading: Reduce catalyst loading to stop the reaction after the first cycle.

Ticket #003: "I'm trying to couple 2,3-dichloropyridine. The conversion is terrible."

Diagnosis: The "Orthogonal Problem."

  • The "Crowding" Effect: A substituent at C3 creates steric hindrance for the C2 position (the "ortho effect").

  • The "Poisoning" Effect: The pyridine nitrogen and the C3-Cl might be forming a "pincer-like" chelate that traps the Pd(II) species, preventing transmetallation.

The Fix:

  • High Temperature: Push the system to 100–110 °C to break stable chelates.

  • Ligand: Use Xantphos or DPEphos . These wide bite-angle bidentate ligands are rigid and resist forming inactive complexes with the pyridine nitrogen. They force the reductive elimination step.

Module 3: Optimization Data Matrix

Use this table to select the starting conditions based on your desired site of attack.

SubstrateTarget SiteRecommended LigandBase / SolventMechanism Note
2,4-Dichloropyridine C2 (Major)PPh3 (e.g., Pd(PPh3)4)Na2CO3 / DME:H2OStandard electronic control.
2,4-Dichloropyridine C4 (Major)IPr (NHC) or Ligand-FreeK3PO4 / TolueneSteric inversion or nanoparticle mode [1].
2,3-Dichloropyridine C2 XantphosCs2CO3 / DioxaneC2 favored, but requires forcing conditions.
2-Cl-3-I-pyridine C3 dppfK3PO4 / THFIodine reacts exclusively (Bond Energy control).
2,6-Dichloropyridine Mono-C2 dppf (low loading)NaOtBu / TolueneSymmetry breaking. Stop at 1.0 equiv.

Module 4: Experimental Protocols

Protocol A: C2-Selective Suzuki Coupling of 2,4-Dichloropyridine

Target: Standard Electronic Control

  • Setup: In a glovebox or under Ar, charge a reaction vial with:

    • 2,4-Dichloropyridine (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)

    • Pd(PPh3)4 (3-5 mol%)

    • Na2CO3 (2.0 equiv)

  • Solvent: Add degassed DME/H2O (3:1 ratio, 0.2 M concentration).

  • Reaction: Seal and heat to 80 °C for 4-12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water.

  • Expected Outcome: >95:5 ratio of C2:C4 product.

Protocol B: C4-Selective Coupling of 2,4-Dichloropyridine

Target: Steric/Ligand Control Inversion [1]

  • Setup: In a glovebox, charge a vial with:

    • 2,4-Dichloropyridine (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Pd(OAc)2 (2 mol%)

    • IPr•HCl (4 mol%) (N-Heterocyclic Carbene precursor)

    • KOtBu (2.0 equiv) - Note: Strong base activates the NHC.

  • Solvent: Add anhydrous Toluene or Dioxane (0.2 M).

  • Reaction: Heat to 100 °C for 16 hours.

  • Why this works: The bulky IPr ligand shields the Pd center, making the crowded C2 position inaccessible. The Pd inserts at the less hindered C4 site.

Protocol C: Site-Selective Buchwald-Hartwig (2,3-Dihalopyridines)

Target: Amination at C2 despite steric crowding [2]

  • Setup: Charge vial with:

    • 2,3-Dichloropyridine (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd2(dba)3 (1-2 mol%)

    • Xantphos (2-4 mol%)

    • Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane .

  • Reaction: Heat to 100 °C .

  • Note: Xantphos is critical here to promote the reductive elimination of the C-N bond, which is often the rate-limiting step in hindered pyridines.

Module 5: Mechanistic Visualization

Understanding the catalytic cycle helps prevent errors. The diagram below illustrates the divergence point for selectivity.

Mechanism Pd0 Pd(0) Active Species Substrate Polyhalo-Pyridine Pd0->Substrate PathA Path A: Electronic Control (Standard Ligands) Substrate->PathA Small Ligand PathB Path B: Steric Control (Bulky Ligands/NHC) Substrate->PathB Bulky Ligand OA_C2 Oxidative Addition @ C2 (Stabilized by N-atom) PathA->OA_C2 OA_C4 Oxidative Addition @ C4 (Less Sterically Hindered) PathB->OA_C4 Transmetal Transmetallation (Ar-B(OH)2) OA_C2->Transmetal OA_C4->Transmetal RedElim Reductive Elimination Transmetal->RedElim ProductC2 C2-Product RedElim->ProductC2 ProductC4 C4-Product RedElim->ProductC4

Figure 2: Mechanistic divergence in oxidative addition based on ligand choice.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Source: ResearchGate / Organic & Biomolecular Chemistry URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Source: Chemical Reviews (ACS) URL:[Link]

Troubleshooting

Technical Support Center: Pyridine Carboxylic Acid Stability

The following guide acts as a specialized Technical Support Center for researchers dealing with pyridine carboxylic acid chemistry. It is structured to diagnose, explain, and resolve decarboxylation-related issues.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide acts as a specialized Technical Support Center for researchers dealing with pyridine carboxylic acid chemistry. It is structured to diagnose, explain, and resolve decarboxylation-related issues.

Status: Active | Topic: Decarboxylation Side Reactions | Ticket: #PYR-CO2-LOSS

Diagnostic Hub: The "Why" and "How"

Core Issue: You are likely observing yield loss, "tar" formation, or unexpected protodecarboxylation (conversion of Ar-COOH


 Ar-H).

The Root Cause: The instability of pyridine carboxylic acids—specifically picolinic (2-position) and isonicotinic (4-position) acids—stems from their ability to form zwitterionic intermediates . Unlike benzene derivatives, the electron-deficient pyridine ring facilitates the loss of


 by stabilizing the resulting negative charge (ylide formation).
Mechanism: The Hammick Pathway

The Hammick Reaction mechanism is the primary driver of instability. It is not just a reaction with aldehydes; it is the fundamental instability pathway of the acid itself.

  • Step 1 (Activation): Protonation of the pyridine nitrogen (or zwitterion formation) creates a positive charge.

  • Step 2 (Elimination): The carboxylate group loses ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[1] This is favorable because the adjacent 
    
    
    
    stabilizes the developing negative charge on the
    
    
    -carbon.
  • Step 3 (Ylide Fate): The resulting ylide is highly reactive. It can:

    • Grab a proton (Protodecarboxylation).

    • Attack another pyridine ring (Polymerization/Tar).

    • React with electrophiles (Hammick Coupling).[2]

Visualization: The Danger Zone

The following diagram illustrates the critical failure points where your starting material is lost.

DecarboxylationPathways Start Pyridine-COOH (Starting Material) Zwitterion Zwitterion / Cation (N-Protonated) Start->Zwitterion pH < pKa(N) or Heat TS Transition State (CO2 Extrusion) Zwitterion->TS Thermal Activation Ylide Hammick Intermediate (Ylide/Carbene) TS->Ylide -CO2 (Irreversible) Proto Protodecarboxylation (Ar-H + CO2) Ylide->Proto + H+ (Solvent/Acid) Polymer Oligomers/Tars (Dark Impurities) Ylide->Polymer + Pyridine-COOH Coupling Side Reaction (w/ Electrophiles) Ylide->Coupling + Aldehydes/Ketones

Caption: The irreversible flow from acid to ylide. Once the ylide forms, the starting material cannot be regenerated.

Troubleshooting Guides (FAQs)

Scenario A: "My reaction mixture turned black, and I lost the starting material."

Diagnosis: Uncontrolled Polymerization via Ylide intermediates. Context: This often happens when heating 2-picolinic acid derivatives in non-polar or weakly polar solvents without a trapping agent. The generated ylide acts as a nucleophile, attacking the remaining starting material.

Corrective Protocol:

  • Solvent Switch: Move to highly polar solvents (e.g., DMSO, water) if possible. Water can stabilize the zwitterion through H-bonding networks, retarding the rate of

    
     loss compared to non-polar solvents where the intramolecular H-bond promotes extrusion.
    
  • Anion Stabilization: Run the reaction under basic conditions (pH > 7).

    • Why? Converting the acid to the carboxylate salt (

      
      ) without protonating the nitrogen prevents the formation of the necessary 
      
      
      
      charge that stabilizes the transition state.
    • Reference: Picolinate anions are significantly more stable than their free acid forms.

Scenario B: "I am trying to do a Pd-catalyzed coupling, but I get the decarboxylated arene (Ar-H)."

Diagnosis: Metal-Catalyzed Protodecarboxylation.[3][4] Context: Transition metals (Pd, Cu, Ag) lower the activation energy for decarboxylation. If your cross-coupling (transmetallation) is slower than the


 loss, you get the byproduct.

Corrective Protocol:

  • Temperature Management: 2-Picolinic acids can decarboxylate rapidly above 100°C. Lower the temperature and use more active catalysts (e.g., Pd-catalysts with bulky, electron-rich ligands like Buchwald ligands) to accelerate the desired coupling over the decarboxylation.

  • Silver Avoidance: If using Ag salts (often used as halide scavengers), be aware that Ag(I) is a potent catalyst for protodecarboxylation of heteroaromatic acids.

  • Alternative Leaving Groups: If decarboxylation is unavoidable, switch from the carboxylic acid to an ester or amide for the coupling step, then hydrolyze later.

Scenario C: "Which isomer is safe to heat?"

Diagnosis: Isomer-dependent thermal stability. Data: 2- and 4- isomers are unstable; 3- is stable.

Stability Comparison Table:

IsomerCommon NameStability RiskMechanism of Failure
2-COOH Picolinic AcidHigh Forms stabilized ylide via intramolecular H-bond. Decarboxylates at lower temps.
3-COOH Nicotinic AcidLow Ylide is not resonance-stabilized by the Nitrogen. Stable >200°C usually.
4-COOH Isonicotinic AcidMedium/High Forms stabilized ylide (resonance), but lacks the intramolecular H-bond of the 2-isomer.
Betaines HomarineCritical N-methylated derivatives decarboxylate

faster than free acids.

Experimental Protocols

Protocol 1: "Hammick-Proofing" Your Reaction

Use this when you must heat a pyridine-2-carboxylic acid derivative.

Objective: Prevent spontaneous decarboxylation during synthesis.

  • Preparation: Dissolve the substrate in a polar protic solvent (Methanol or Water) or a high-dielectric aprotic solvent (DMSO).

  • Base Addition: Add 1.1 equivalents of a mild base (e.g.,

    
     or 
    
    
    
    ).
    • Checkpoint: Ensure the pH is basic. This ensures the species exists as the carboxylate anion (

      
      ) rather than the zwitterion (
      
      
      
      ).
  • Thermal Limit: Do not exceed 80°C unless strictly necessary.

  • Monitoring: Monitor by LC-MS. If [M-44] peak (loss of

    
    ) appears, lower temperature immediately.
    
Protocol 2: Controlled Decarboxylation (If Desired)

Use this if you actually WANT to remove the carboxyl group (e.g., cleaning up a directing group).

Objective: Efficient Ag-catalyzed Protodecarboxylation.

  • Reagents: Substrate (1.0 equiv),

    
     (0.1 equiv), Acetic Acid (0.5 equiv).
    
  • Solvent: DMSO (0.2 M concentration).

  • Conditions: Heat to 120°C for 16 hours.

  • Workup: The presence of Acetic Acid is crucial; it acts as the proton source for the ylide intermediate.

  • Reference: Lu, P. et al. Org.[3][5] Lett. 2009 (See Ref 3).[4]

Mechanistic Logic: The Zwitterion Effect

Understanding the Zwitterion Effect is crucial for predicting stability.

The decarboxylation rate (


) is dependent on the concentration of the zwitterionic form.



  • Acidic Media: Shifts equilibrium left (towards cation). While the cation is reactive, strong acid can sometimes stabilize the carboxyl group by protonating it to

    
    , preventing the formation of the carboxylate leaving group. However, moderate acid often accelerates loss.
    
  • Neutral Media: Allows Zwitterion formation (Dangerous).

  • Basic Media: Forms

    
     (Stable). The negative charge on the carboxylate cannot leave as 
    
    
    
    because it would leave behind a negative charge on the ring, which is electronically repulsive to the electron-rich nitrogen lone pair (in the unprotonated state).

StabilityLogic Condition_Acid Acidic Conditions (pH < 2) Species: PyH(+)-COOH Result_Acid Stable (mostly) Requires high T to break COOH Condition_Acid->Result_Acid Condition_Neut Neutral/Zwitterionic (pH 4-6) Species: PyH(+)-COO(-) Result_Neut UNSTABLE Rapid CO2 Loss (Hammick) Condition_Neut->Result_Neut Condition_Base Basic Conditions (pH > 9) Species: Py-COO(-) Result_Base STABLE Anion resists decarboxylation Condition_Base->Result_Base

Caption: Stability of Pyridine Carboxylic Acids as a function of pH/Protonation state.

References

  • The Hammick Reaction Mechanism: Dyson, P., & Hammick, D. L. (1937).[2] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[2]

  • Kinetics of Picolinic Acid Decarboxylation: Cantwell, F. F., & Brown, E. V. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 57(9).

  • Silver-Catalyzed Protodecarboxylation: Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[3][5] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.

  • Copper-Catalyzed Decarboxylation (Goossen's Work): Goossen, L. J., et al. (2007).[6] Copper-catalyzed protodecarboxylation of aromatic carboxylic acids. Advanced Synthesis & Catalysis, 349, 2241.[6]

Sources

Optimization

Technical Support Center: Efficient Amide Bond Formation with Hindered Amines

Mission: To provide evidence-based, field-tested solutions for the synthesis of sterically congested amides. We move beyond standard textbook protocols to address the kinetic and thermodynamic barriers inherent to hinder...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide evidence-based, field-tested solutions for the synthesis of sterically congested amides. We move beyond standard textbook protocols to address the kinetic and thermodynamic barriers inherent to hindered amine coupling.

Module 1: Reagent Selection Matrix

The "What do I use?" Decision Engine

For hindered amines (e.g., tert-butylamines, adamantylamines, ortho-substituted anilines), standard carbodiimides (EDC, DCC) fail due to slow activation rates and rapid N-acylurea rearrangement. You must select reagents based on Steric Bulk and Epimerization Risk .

The Hierarchy of Hindered Coupling
TierReagent SystemBest ForMechanism Note
1. The Modern Standard COMU / Oxyma Moderately hindered amines; Green solvent compatibility (EtOAc, 2-MeTHF).Superior to HATU; safer (no explosion risk); reduced epimerization [1].[1][2]
2. The Scalable Powerhouse T3P (50% in EtOAc) Scale-up (>10g); High epimerization risk substrates; Difficult workups.Cyclic transition state reduces racemization; water-soluble byproducts [2].
3. The "Nuclear" Option Ghosez’s Reagent Extremely hindered amines (e.g., t-butyl amine + hindered acid); Failed uronium couplings.Generates acid chlorides in situ under neutral conditions; avoids harsh SOCl₂ acidity [3].
4. The Catalytic Route Boronic Acid Catalysts Direct amidation (Atom Economy); Acid-sensitive substrates.Forms mixed anhydride intermediate; requires azeotropic water removal [4].
Decision Logic Visualization

G Start Substrate Analysis Steric Steric Hindrance Level? Start->Steric Epimer Epimerization Risk? Steric->Epimer Moderate Ghosez Protocol C: Ghosez's Reagent (Extreme Sterics) Steric->Ghosez Extreme (e.g., t-Butyl/Adamantyl) Boronic Protocol D: Boronic Acid Cat. (Direct Amidation) Steric->Boronic Low Reactivity High Atom Economy Req. Scale Scale of Reaction? Epimer->Scale High Risk COMU Protocol A: COMU/Oxyma (General Purpose) Epimer->COMU Low Risk Scale->COMU < 1 gram T3P Protocol B: T3P/Pyridine (Low Racemization/Scale) Scale->T3P > 10 grams

Figure 1: Decision tree for selecting the optimal coupling system based on substrate constraints.

Module 2: Troubleshooting & Optimization

The "It Didn't Work" Diagnostic Guide

Issue 1: Low Conversion (Stalled Reaction)

Symptom: LCMS shows activated ester (e.g., OAt/Oxyma ester) but no product.

  • Root Cause: The amine is too sterically encumbered to attack the active ester. The reaction has hit a "steric wall."

  • Solution:

    • Switch to Acid Chloride: Active esters are often not electrophilic enough. Use Ghosez’s Reagent (Protocol C) to generate the acid chloride in situ. Acid chlorides are orders of magnitude more reactive.

    • Microwave Irradiation: If using COMU/HATU, heat to 60°C–80°C. Warning: High risk of epimerization.

    • Catalyst Additive: Add 0.1 eq of 4-DMAP or N-Methylimidazole (NMI) . These form highly reactive acyl-ammonium intermediates [5].

Issue 2: Epimerization (Loss of Chirality)

Symptom: Product is formed, but chiral purity drops (e.g., 99:1 → 80:20 er).

  • Root Cause: Over-activation of the acid or high basicity promotes oxazolone formation (azlactone pathway).

  • Solution:

    • Change Base: Switch from DIPEA/TEA to 2,4,6-Collidine (TMP) . Collidine is hindered and less likely to deprotonate the alpha-carbon.

    • Use T3P: T3P captures the carboxylate in a cyclic transition state, physically shielding the alpha-proton from base abstraction [2].

    • Lower Temperature: Run the activation at -10°C, then add the amine.

Issue 3: Capped Active Ester (Guanidinylation)

Symptom: Mass spectrum shows M + 99 (for HATU) or similar adducts.

  • Root Cause: The amine reacted with the uronium coupling reagent itself, not the activated acid. This happens when the acid activation is slow (due to sterics) and the amine is added too early.

  • Solution:

    • Pre-activation: Allow the Acid + Base + Coupling Reagent to stir for 5–15 minutes before adding the amine.

    • Switch Class: Move to Phosphonium reagents (PyBOP) or T3P, which do not suffer from guanidinylation side reactions.

Module 3: Advanced Protocols

The "How Exactly Do I Do It?" Section

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: Routine hindered couplings (e.g., N-methylations, alpha-branched acids).

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.0 equiv COMU in DMF or EtOAc (0.1 M concentration).

  • Base: Add 1.0 equiv Oxyma Pure (crucial additive) and 2.0 equiv DIPEA (or Collidine if chiral).

  • Pre-activate: Stir at 0°C for 2 minutes. Note: COMU activates very fast; long pre-activation is unnecessary and degrades the reagent.

  • Couple: Add 1.1 equiv Hindered Amine. Allow to warm to RT.

  • Monitor: Check LCMS at 1 hour. If incomplete, add 0.5 equiv more COMU/Base.

Protocol B: The "Nuclear" Option (Ghosez’s Reagent)

Best for: Extremely hindered amines where HATU/COMU fail.

  • Setup: Dry glassware is critical. Under N₂, dissolve 1.0 equiv Carboxylic Acid in dry DCM.

  • Chlorination: Add 1.2–1.5 equiv Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). Stir at RT for 1–2 hours.

    • Check: Aliquot into MeOH. LCMS should show the Methyl Ester (M+14) indicating full conversion to Acid Chloride.

  • Coupling: Add 1.2 equiv Hindered Amine and 2.0 equiv DIPEA .

  • Reaction: Stir at RT or reflux (40°C) if necessary.

  • Workup: The byproduct is a water-soluble amide.[3] Wash with 1N HCl and NaHCO₃.

Protocol C: Scalable Low-Epimerization (T3P)

Best for: Chiral substrates and large-scale batches.

  • Mix: Combine 1.0 equiv Acid, 1.1 equiv Amine, and 3.0 equiv Base (Pyridine or NMM) in EtOAc or 2-MeTHF.

  • Add Reagent: Cool to 0°C. Add 1.5 equiv T3P (50% w/w solution in EtOAc) dropwise.

    • Why dropwise? Exothermic reaction.

  • React: Allow to warm to RT. T3P kinetics are slower; run for 12–24 hours.

  • Workup: Wash with water. T3P byproducts are water-soluble phosphates.

Module 4: Mechanism of Action

Understanding the T3P Advantage

T3P (Propylphosphonic anhydride) is unique because it acts as a Lewis acid-assisted coupling agent. Unlike uroniums (HATU), which form a discrete active ester, T3P forms a mixed anhydride. The cyclic structure brings the amine and acid into proximity while shielding the alpha-proton.

T3P_Mechanism Step1 Acid + Base (Deprotonation) Step2 Attack on T3P (Mixed Anhydride) Step1->Step2 Carboxylate Step3 Cyclic Transition State (Amine Attack) Step2->Step3 + Amine Step4 Amide Product + Water Soluble Byproduct Step3->Step4 Collapse

Figure 2: Simplified mechanism of T3P activation illustrating the direct pathway to amide formation.

Module 5: Frequently Asked Questions (FAQs)

Q: Why shouldn't I just use EDC/HOBt for everything? A: EDC/HOBt is kinetically too slow for hindered amines. The active ester (OBt ester) will rearrange to the unreactive N-acylurea byproduct before the bulky amine can attack it. You need the higher reactivity of OAt (HATU) or Oxyma (COMU) esters.

Q: Can I use boronic acid catalysts for hindered amines? A: Yes, but with caveats. Catalysts like 2-chlorophenylboronic acid or 2,4-bis(trifluoromethyl)boronic acid are excellent for "green" direct amidation (Acid + Amine + Catalyst, -H₂O). However, they generally require high temperatures (refluxing toluene/xylene) and azeotropic water removal (Dean-Stark or Soxhlet with molecular sieves). They are often less effective than Ghosez's reagent for sterically massive substrates [4].

Q: My reaction turns black with Ghosez’s reagent. Is this normal? A: It can happen if the enamine byproduct decomposes or if the quality of the reagent is poor. Ensure the reagent is clear/yellowish, not dark brown. However, the acid chloride formation usually still proceeds. Verify with a MeOH quench (TLC/LCMS).

Q: What is the best solvent for T3P? A: Ethyl Acetate (EtOAc) or 2-MeTHF. T3P is sold as a solution in these solvents. Avoid DMF if possible, as T3P is less stable and workup becomes harder.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., et al. (2016). T3P: The Reagent of Choice for the Large-Scale Synthesis of Amides and Peptides.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., et al. (1969).[4] Synthesis of acyl halides from carboxylic acids and α-chloroenamines. Angewandte Chemie International Edition, 8(6), 454-455. Link

  • Marcelli, T. (2013). Boronic Acids as Catalysts for Amide Formation.[5][6] European Journal of Organic Chemistry, 2013(24), 5309–5318. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Potency &amp; Mechanism of Pyrrolo[2,3-b]pyridine Kinase Inhibitors

Executive Summary: The Privileged 7-Azaindole Scaffold The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents one of the most successful bioisosteres of the purine ring found in ATP. Its utility in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged 7-Azaindole Scaffold

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents one of the most successful bioisosteres of the purine ring found in ATP. Its utility in kinase inhibitor design stems from its ability to mimic the adenine core, forming critical hydrogen bonds with the kinase hinge region while offering distinct vectors for substitution to achieve selectivity.

This guide objectively compares the potency and structural mechanics of two distinct classes of 7-azaindole inhibitors: Type I (Active conformation binders) and Type II (Inactive conformation binders). We analyze Vemurafenib and Pexidartinib as primary case studies to illustrate how modifications to this core scaffold dictate potency, kinetics, and therapeutic application.

Structural Basis of Potency

The potency of pyrrolo[2,3-b]pyridine inhibitors is anchored in their interaction with the kinase hinge region.[1] The scaffold utilizes a donor-acceptor motif:

  • N1 (Pyrrole nitrogen): Acts as a Hydrogen Bond Donor to the hinge backbone carbonyl.

  • N7 (Pyridine nitrogen): Acts as a Hydrogen Bond Acceptor from the hinge backbone amide.

This dual interaction mimics the N1 and N6 of adenine in ATP, providing a high-affinity anchor. Potency is further refined by the "Gatekeeper" and "DFG" motif interactions, which differentiate Type I and Type II inhibitors.

Visualization: Structural Logic of Inhibition

The following diagram illustrates the divergence in design strategy based on the 7-azaindole core.

G Scaffold Pyrrolo[2,3-b]pyridine (7-Azaindole Core) Hinge Hinge Region Binding (N1 Donor / N7 Acceptor) Scaffold->Hinge ATP Mimicry TypeI Type I Inhibitors (DFG-in / Active) Hinge->TypeI Short Residence Time Specific Mutants TypeII Type II Inhibitors (DFG-out / Inactive) Hinge->TypeII Long Residence Time Allosteric Pocket Access Vemurafenib Vemurafenib Target: BRAF V600E IC50: ~31 nM TypeI->Vemurafenib Pexidartinib Pexidartinib Target: CSF1R / c-Kit IC50: ~13 nM TypeII->Pexidartinib

Figure 1: Structural divergence of 7-azaindole inhibitors into Type I and Type II classes based on binding conformation.

Comparative Case Studies

Case A: Vemurafenib (Type I Inhibitor)

Target: BRAF V600E Mechanism: Vemurafenib binds to the active conformation of the BRAF kinase.[2][3] The 3-chlorophenyl group at the C3 position of the 7-azaindole core occupies the hydrophobic pocket near the gatekeeper, while the N1-propyl group optimizes hydrophobic contacts.

  • Potency Data: Exhibits an IC50 of ~31 nM against BRAF V600E.

  • Selectivity: Highly selective for the V600E mutant over Wild Type BRAF, reducing off-target toxicity but susceptible to paradoxical activation of the MAPK pathway in WT cells.

Case B: Pexidartinib (Type II Inhibitor)

Target: CSF1R, c-Kit, FLT3 Mechanism: Pexidartinib exploits the inactive (DFG-out) conformation. It possesses a "tail" moiety that extends past the gatekeeper into the allosteric hydrophobic pocket exposed only when the activation loop is inactive.

  • Potency Data: High potency with IC50 values of ~13 nM for CSF1R and ~10 nM for c-Kit.

  • Kinetics: Type II binding typically results in slower dissociation rates (longer residence time), which correlates with prolonged pharmacodynamic effects.

Comparative Data Summary
FeatureVemurafenib (PLX4032)Pexidartinib (PLX3397)
Core Scaffold Pyrrolo[2,3-b]pyridinePyrrolo[2,3-b]pyridine
Binding Mode Type I (ATP Competitive, Active)Type II (ATP Competitive, Inactive)
Primary Target BRAF V600ECSF1R, c-Kit
Biochemical IC50 ~31 nM (BRAF V600E)~13 nM (CSF1R)
Selectivity Driver C3-Aryl fit & V600E dependenceAllosteric pocket extension (DFG-out)
Clinical Indication Metastatic MelanomaTenosynovial Giant Cell Tumor

Experimental Validation Protocols

To objectively assess and compare the potency of these inhibitors, we utilize a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow. This method is superior to standard radiometric assays due to its high signal-to-noise ratio and elimination of wash steps.

Protocol: LanthaScreen™ TR-FRET Kinase Assay

Objective: Determine IC50 values for 7-azaindole inhibitors against purified kinase domains.

Reagents Required:
  • Kinase: Recombinant BRAF V600E or CSF1R (GST-tagged).

  • Substrate: Fluorescein-labeled peptide substrate (e.g., PolyGT or specific MAPK substrate).

  • Tracer: Tb-labeled anti-GST antibody (Donor).

  • Inhibitor: Serial dilutions of Vemurafenib/Pexidartinib in DMSO.

  • ATP: At Km apparent for the specific kinase.

Step-by-Step Workflow:
  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Addition: Dispense 2.5 µL of 4X inhibitor solution into a 384-well plate (Low volume, white).

  • Enzyme Addition: Add 2.5 µL of 4X Kinase/Antibody mixture. Critical: Pre-incubation of enzyme and inhibitor for 15 mins allows for equilibrium binding, essential for Type II inhibitors like Pexidartinib.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix.

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Add 10 µL of EDTA/Tb-Antibody detection mix to stop the reaction and label the phosphorylated product.

  • Read: Measure TR-FRET on a compatible plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

Data Analysis & Validation
  • Ratio Calculation: Emission 520nm / Emission 495nm.

  • Curve Fitting: Plot Response vs. log[Inhibitor] using a 4-parameter logistic model.

  • Validation Criteria: The assay is valid only if the Z'-factor > 0.5 and the DMSO control signal is >3-fold over the no-enzyme background.

Visualization: TR-FRET Experimental Workflow

TRFRET Start Start: Reagent Prep Step1 1. Add Inhibitor (Serial Dilution) Start->Step1 Step2 2. Add Kinase (+ Pre-incubation) Step1->Step2 15 min Equil. Step3 3. Add ATP/Substrate (Initiate Reaction) Step2->Step3 60 min Rxn Step4 4. Detection (EDTA + Tb-Antibody) Step3->Step4 Stop & Label Read 5. Measure TR-FRET (Ratio 520/495nm) Step4->Read

Figure 2: Workflow for TR-FRET kinase activity assay used to determine IC50 potency.

Critical Analysis: Potency vs. Selectivity[4][5]

While the pyrrolo[2,3-b]pyridine scaffold provides high potency (low nanomolar IC50s), the "cost" of this potency is often selectivity. Because the scaffold mimics ATP so effectively, it can promiscuously bind other kinases.

  • Vemurafenib: Achieves selectivity through the unique conformation of the V600E mutant. However, in Wild Type BRAF contexts, it can cause paradoxical activation of ERK, leading to secondary cutaneous malignancies (SCC).

  • Pexidartinib: Achieves selectivity by targeting the less conserved DFG-out pocket. However, it still retains significant potency against c-Kit and FLT3, which contributes to side effects like hair color changes (c-Kit) but also therapeutic efficacy in other contexts.

Recommendation: When designing next-generation pyrrolo[2,3-b]pyridines, prioritize residence time (k_off) over simple thermodynamic potency (IC50). Type II inhibitors like Pexidartinib demonstrate that prolonged target engagement often correlates better with in vivo efficacy than IC50 values alone.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467(7315), 596–599.

  • Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine, 373(5), 428–437.

  • Zhang, J., et al. (2009). PLX-4032, a potent inhibitor of the mutant B-Raf V600E oncogene, selectively inhibits B-Raf V600E-dependent signaling and proliferation of melanoma cells. Molecular Cancer Therapeutics, 8(12 Supplement).
  • Thermo Fisher Scientific. (2024). LanthaScreen™ TR-FRET Kinase Assay Validation Protocol.

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48.

Sources

Comparative

comparative analysis of 3-bromo vs 5-bromo pyrrolopyridine reactivity

Executive Summary In drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, offering improved water solubility and unique hydrogen-bonding capabilities for kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, offering improved water solubility and unique hydrogen-bonding capabilities for kinase inhibition (e.g., JAK, Trk, Pim).[1]

The functionalization of this scaffold relies heavily on halogenated building blocks.[1] However, the 3-bromo and 5-bromo isomers exhibit fundamentally opposing reactivity profiles due to the "push-pull" electronic nature of the fused ring system.[1]

  • 3-Bromo-7-azaindole: Located on the electron-rich pyrrole ring.[1] High nucleophilic character (SEAr active), prone to protodebromination, and requires N-protection for efficient cross-coupling.[1]

  • 5-Bromo-7-azaindole: Located on the electron-deficient pyridine ring.[1] Robust, stable, and exhibits classical pyridine-like reactivity (facile oxidative addition, amenable to S_NAr if activated).[1]

This guide dissects the mechanistic differences, stability concerns, and optimal coupling protocols for these two critical isomers.

Electronic Structure & Mechanistic Basis[1]

To understand the reactivity, one must map the electron density.[1] The 7-azaindole scaffold fuses an electron-rich pyrrole (five-membered) with an electron-deficient pyridine (six-membered).[1]

The "Push-Pull" Electronic Map[1]
  • C3 (Pyrrole-like): The nitrogen lone pair at N1 donates electron density into the pyrrole ring, creating a high HOMO coefficient at C3.[1] This makes C3 susceptible to electrophilic attack (bromination is easy) but makes the C-Br bond electron-rich, theoretically slowing down oxidative addition with Pd(0) compared to electron-poor systems.[1]

  • C5 (Pyridine-like): The electronegative N7 atom withdraws density from the six-membered ring.[1] This lowers the LUMO, making the C5-Br bond electron-deficient.[1] In Palladium-catalyzed couplings, electron-deficient aryl halides generally undergo oxidative addition faster than electron-rich ones.[1]

Graphviz Diagram: Electronic Decision Tree

The following diagram illustrates the divergent reactivity pathways based on electronic positioning.

AzaindoleReactivity cluster_3 Pyrrole Ring (Electron Rich) cluster_5 Pyridine Ring (Electron Deficient) Scaffold 7-Azaindole Scaffold C3 C3-Position (Nucleophilic) Scaffold->C3 N1-Donation C5 C5-Position (Electrophilic) Scaffold->C5 N7-Withdrawal C3_Rxn Reactivity: SEAr Active Instability: Protodebromination C3->C3_Rxn C3_Opt Optimization: Requires N-Protection (Tosyl/SEM) C3_Rxn->C3_Opt C5_Rxn Reactivity: Facile Oxidative Addition Stability: High C5->C5_Rxn C5_Opt Optimization: Standard Pyridine Protocols C5_Rxn->C5_Opt

Figure 1: Electronic Reactivity Map of 7-Azaindole isomers.

Comparative Reactivity Profile

Synthesis & Accessibility[1]
  • 3-Bromo: Easily synthesized via Electrophilic Aromatic Substitution (SEAr) using Br2 or NBS in DMF.[1] No pre-functionalization required.

  • 5-Bromo: Cannot be made via direct bromination of 7-azaindole (which favors C3).[1] Must be synthesized from 2-amino-3-bromo-5-bromopyridine (ring closure) or via directed lithiation/halogen exchange sequences.[1]

Suzuki-Miyaura Coupling Efficiency

While both isomers participate in cross-coupling, their failure modes differ.[1]

Feature3-Bromo-7-azaindole5-Bromo-7-azaindole
Oxidative Addition Slower (Electron-rich ring).[1]Faster (Electron-deficient ring).[1]
Side Reactions Protodebromination: The C3-Pd species can pick up a proton, regenerating the parent azaindole, especially if water/protic solvents are present.[1]Minimal. Highly robust.
N-Protection Critical. Free NH often poisons catalysts or leads to dehalogenation.[1] Use Tosyl (Ts) or SEM.[1]Optional. Can often couple with free NH, though protection improves solubility.[1]
Catalyst Preference Requires electron-rich ligands (e.g., XPhos, SPhos) to facilitate OA on the rich ring.[1]Works well with standard catalysts (e.g., Pd(dppf)Cl2, Pd(PPh3)4).[1]
Lithiation & C-H Activation[1]
  • C3-Lithiation: Difficult due to the acidity of the N1-H (pKa ~13) and the competing acidity of C2-H. Direct lithiation at C3 is rare; C3-halides are usually prepared via SEAr.[1]

  • C5-Lithiation: Achieved via Halogen-Metal Exchange of the 5-bromo precursor using t-BuLi or n-BuLi at -78°C.[1] This generates a stable lithio-species that can be trapped with electrophiles (aldehydes, borates).[1]

Experimental Protocols

Protocol A: Optimized Suzuki Coupling of 3-Bromo-7-azaindole

Context: The 3-bromo isomer is prone to debromination.[1] This protocol uses a protected scaffold and an active catalyst system.[1]

Reagents:

  • 1-(Phenylsulfonyl)-3-bromo-7-azaindole (1.0 equiv)[1]

  • Arylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)[1]

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) degassed.

Workflow:

  • Protection: Do not attempt high-yield coupling on free NH 3-bromo-7-azaindole.[1] Protect with PhSO2Cl or TsCl first.

  • Setup: Charge reaction vessel with protected bromide, boronic acid, and base. Purge with Argon.

  • Catalyst Addition: Add pre-complexed Pd/Ligand or add sequentially.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Validation: Monitor by LCMS. Look for mass of product vs. mass of de-brominated byproduct (Parent-H).[1]

Protocol B: Sequential Functionalization (The "Iodo-Switch")

Context: When building 3,5-disubstituted analogs, chemists rarely use 3,5-dibromo.[1] The standard is 3-iodo-5-bromo.[1]

Rationale: The C-I bond (C3) is weaker and reacts significantly faster than the C-Br bond (C5), allowing for chemoselective coupling at C3 at room temperature, followed by high-temperature coupling at C5.[1]

SequentialCoupling Start 3-Iodo-5-Bromo- 7-azaindole Step1 Step 1: Suzuki Coupling (Room Temp, Pd(dppf)Cl2) Start->Step1 Selective C3-I Activation Intermed 3-Aryl-5-Bromo- Intermediate Step1->Intermed Step2 Step 2: Suzuki Coupling (100°C, SPhos-Pd-G2) Intermed->Step2 C5-Br Activation Final 3,5-Diaryl-7-azaindole Step2->Final

Figure 2: Chemoselective workflow for 3,5-functionalization.

Decision Matrix: When to use which?

Application ScenarioRecommended Isomer/StrategyReasoning
Need rapid SAR at "Head" 3-Bromo (or 3-Iodo)C3 is the most accessible position via late-stage bromination of the core.[1]
Need stable Core Scaffold 5-Bromo 5-Br is stable to many conditions (acid, base, oxidation) used to modify other parts of the molecule.[1]
Sequential Coupling 3-Iodo-5-Bromo Use Iodine at C3 for the first coupling (mild conditions) and Bromine at C5 for the second (forcing conditions).[1]
C-H Activation 5-Bromo (as precursor)Use 5-Br for Lithium-Halogen exchange to install formyl/boronate groups at C5.[1]

References

  • Song, J. J., et al. (2002).[1] "A general synthesis of 5- and 6-azaindoles." Journal of Organic Chemistry. [Link]

  • Léris, A., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. [Link][1][2][3][4][5][6][7][8][9][10]

  • Popowycz, F., et al. (2011).[1] "Preparation of 3,5-disubstituted-7-azaindoles." Tetrahedron. (Demonstrates the 3-Iodo/5-Bromo selectivity).

  • Fresneda, P. M., et al. (2001).[1] "Synthetic studies on 7-azaindoles." Tetrahedron. (Discusses SEAr reactivity at C3).

Sources

Validation

Comparative Guide: Optimizing Drug-Like Properties with 1H-pyrrolo[2,3-b]pyridine Scaffolds

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors (e.g., Vemurafenib, Pexidartinib). It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors (e.g., Vemurafenib, Pexidartinib). It serves as a strategic bioisostere to the ubiquitous indole moiety. While the introduction of the nitrogen atom at the 7-position significantly enhances aqueous solubility and hydrogen-bonding capacity (mimicking the adenine ring of ATP), it introduces a specific metabolic liability: susceptibility to cytosolic Aldehyde Oxidase (AO).

This guide provides a technical comparison between 7-azaindole and its alternatives, focusing on in vitro ADME optimization and the critical experimental workflows required to de-risk the scaffold.

Part 1: Comparative Analysis (Indole vs. 7-Azaindole)

The transition from an indole to a 7-azaindole core is often driven by the need to lower lipophilicity (LogP) and improve solubility without altering the vector of substituents.

Physicochemical Profile

The pyridine-like nitrogen (N7) possesses a lone pair that does not participate in the aromatic


-system, making it a weak base (

~4.6) and a hydrogen bond acceptor.[1][2] This contrasts with the indole C7, which is lipophilic.

Table 1: Comparative Physicochemical Properties

PropertyIndole (Parent)7-Azaindole (Bioisostere)Impact on Drug Design
LogP (Lipophilicity) High (2.14)Moderate (1.45)7-Azaindole lowers LogP, reducing non-specific binding and improving free fraction (

).
Aqueous Solubility Low (< 0.1 mg/mL)High (> 1.0 mg/mL)*N7 H-bonding with water significantly enhances thermodynamic solubility.
H-Bonding 1 Donor (NH)1 Donor (NH), 1 Acceptor (N7)Critical for kinase "hinge binding" (mimics Adenine N1/N6).
Acidity (

of NH)
~16.2 (Very weak acid)~13.2 (More acidic)Electron-withdrawing N7 stabilizes the anion, increasing NH acidity.

*Note: Solubility values are highly dependent on substituents, but the core modification consistently improves the baseline.

Metabolic Stability & The "AO Liability"

This is the most critical differentiator. While 7-azaindoles often show improved stability against Cytochrome P450 (CYP) oxidation compared to electron-rich indoles, they are uniquely vulnerable to Aldehyde Oxidase (AO) .

  • Indole: Metabolized primarily by CYPs (oxidation at C3, hydroxylation, epoxidation).

  • 7-Azaindole: The electron-deficient pyridine ring activates the C2 position for nucleophilic attack by AO, leading to the formation of the 2-oxo metabolite (a lactam).

    • Clinical Consequence: AO metabolism is species-specific (high in humans/monkeys, low in dogs/rats). Relying solely on rat PK or standard liver microsomes (which lack AO activity) will lead to a false prediction of low clearance .

Part 2: Visualizing the Metabolic Fate

The following diagram illustrates the divergent metabolic pathways and the structural vulnerability of the scaffold.

MetabolicPathways Parent 7-Azaindole Scaffold CYP CYP450 Enzymes (Microsomes) Parent->CYP Standard Phase I AO Aldehyde Oxidase (Cytosol) Parent->AO Nucleophilic Attack (Species Specific) Metab_Ox Oxidative Metabolites (N-oxide, Hydroxylation) CYP->Metab_Ox Metab_Lactam 2-Oxo-7-azaindole (Lactam Formation) AO->Metab_Lactam Major Liability Design Design Strategy: Block C2 Position (e.g., -CH3, -Cl) Design->AO Steric/Electronic Blocking

Figure 1: Divergent metabolic pathways. Note that standard microsomal assays (HLM) contain CYPs but lack the cofactors for Aldehyde Oxidase, necessitating specific cytosolic assays.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately characterize 7-azaindole derivatives, you must employ a "Cytosol-Inclusive" screening cascade. Standard microsomal stability assays are insufficient.

Protocol A: Differential Metabolic Stability (The "AO Check")

Objective: Distinguish between CYP-mediated clearance and AO-mediated clearance.

Reagents:

  • System A: Human Liver Microsomes (HLM) + NADPH (Detects CYPs).

  • System B: Human Liver Cytosol (HLC) or S9 Fraction (without NADPH) (Detects AO).

  • Positive Control (AO): Phthalazine or Zaleplon (Must show high turnover in System B).

  • Negative Control (AO): Raloxifene (AO stable).

Workflow:

  • Preparation: Prepare test compounds at 1 µM in phosphate buffer (pH 7.4).

  • Incubation (System A): Incubate with HLM (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Incubation (System B): Incubate with HLC (1.0 mg/mL protein) without NADPH. Note: AO does not require NADPH; it uses Molybdenum cofactor inherent in the cytosol.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor for the parent depletion and the specific +16 Da mass shift (Lactam formation).

Interpretation:

  • High clearance in HLM + Low clearance in HLC = CYP driven.

  • Low clearance in HLM + High clearance in HLC = AO driven (Red Flag).

Protocol B: Thermodynamic Solubility (Shake-Flask)

Objective: Quantify the solubility advantage of the N7-nitrogen.

  • Saturation: Add excess solid compound to 1 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Filter saturated solution using a PVDF syringe filter (0.45 µm) to remove undissolved particles.

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV against a standard curve of the compound dissolved in DMSO.

  • Validation: Final pH must be measured to ensure the compound didn't act as a buffer, altering the ionization state.

Part 4: Screening Workflow & Decision Logic

Use this logic gate to determine if the 7-azaindole scaffold is viable for your specific lead series.

ScreeningCascade Start New 7-Azaindole Derivative Solubility Thermodynamic Solubility (Target: >50 µM) Start->Solubility Split Metabolic Stability Screen Solubility->Split Pass HLM Microsomal Stability (CYP Check) Split->HLM Cytosol Cytosolic Stability (AO Check) Split->Cytosol Decision Clearance Profile Analysis HLM->Decision Cytosol->Decision Pass Proceed to PK (Mouse/Dog) Decision->Pass Low CL in both Fail_AO AO Liability Detected Action: Block C2 Position Decision->Fail_AO High CL in Cytosol Fail_CYP CYP Liability Detected Action: Lower LogP / Block C3 Decision->Fail_CYP High CL in HLM

Figure 2: Integrated ADME screening cascade highlighting the parallel assessment of CYP and AO stability.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Pryde, D. C., et al. (2010).[3] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[4] Journal of Medicinal Chemistry, 53(24), 8441–8460. Link

  • Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery, 11, 873–886. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Zhang, X., et al. (2009). Aldehyde oxidase-mediated metabolism of 7-azaindole derivatives: In vitro and in vivo correlations. Drug Metabolism and Disposition, 37(8), 1587-1593. Link

Sources

Comparative

Cytotoxic Efficacy of Novel Pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Technical Guide

Executive Summary: The 7-Deazapurine Advantage The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a critical bioisostere of adenine. Unlike traditional purines, the C-7 carbon substitution confers enhanced...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 7-Deazapurine Advantage

The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a critical bioisostere of adenine. Unlike traditional purines, the C-7 carbon substitution confers enhanced metabolic stability and unique electronic properties, allowing for highly specific interactions with the ATP-binding pockets of kinases.

This guide objectively analyzes recent novel derivatives (2021–2025) targeting EGFR, VEGFR, and KRAS G12C. We provide comparative data against clinical standards (Erlotinib, Sunitinib) and detailed protocols for validating their cytotoxic mechanisms.

Comparative Performance Analysis

The following data synthesizes recent experimental findings, contrasting novel derivatives against FDA-approved standards.

A. Multi-Targeted Kinase Inhibition (EGFR/HER2/VEGFR2)

Case Study: Compound 5k (Halogenated hydrazide derivative) [1]. Objective: Overcoming resistance mechanisms common in first-generation TKIs.

CompoundTargetIC50 (nM)Comparative PotencyMechanism
Compound 5k EGFR 79 Superior to Sunitinib (93 nM) ATP-competitive Inhibition
Erlotinib (Ref)EGFR55ComparableATP-competitive Inhibition
Compound 5k HER2 40 Comparable to Staurosporine (38 nM) Dual Inhibition
Compound 5k VEGFR2 136 2x Potency vs Sunitinib (261 nM) Angiogenesis Blockade

Key Insight: Compound 5k demonstrates a "poly-pharmacological" profile, simultaneously hitting proliferation (EGFR/HER2) and angiogenesis (VEGFR2) pathways with nanomolar potency, a profile often required for heterogeneous solid tumors.

B. Mutant-Selective Inhibition (NSCLC)

Case Study: Compound 12i (Covalent Inhibitor) [2]. Objective: Targeting the T790M resistance mutation in EGFR.

Cell LineMutation StatusCompound 12i IC50 (nM)Selectivity Index (SI)Clinical Relevance
HCC827 EGFR Del19 (Sensitizing)0.21 493x vs Normal HBE High efficacy in mutant lines
H1975 T790M (Resistant)Low nM range HighOvercomes T790M gatekeeper resistance
HBEWild Type (Normal)>100N/AReduced off-target toxicity

Key Insight: The covalent bonding mechanism of 12i provides a kinetic advantage, effectively "shutting down" the mutant kinase turnover, similar to Osimertinib but with a distinct binding topology.

C. KRAS G12C Inhibition

Case Study: Compound 50 [3]. Objective: Direct targeting of the "undruggable" KRAS G12C pocket.

  • Potency: IC50 = 0.21 µM (KRAS/SOS1 inhibition).[1]

  • Selectivity: High selectivity for G12C-bearing cells over wild-type KRAS.

  • Outcome: Significant tumor suppression in xenograft models, validating the scaffold's ability to access cryptic pockets.

Mechanistic Validation: The Apoptotic Cascade

To confirm that cytotoxicity is driven by on-target effects rather than general necrosis, researchers must map the signaling blockade. Novel pyrrolo[2,3-d]pyrimidines typically function via the Intrinsic Mitochondrial Pathway .

Signaling Pathway Diagram

The diagram below illustrates the blockade of RTKs (EGFR/VEGFR) by pyrrolo[2,3-d]pyrimidines (e.g., Compound 5k), leading to the downregulation of survival signals (Akt) and the activation of the intrinsic apoptotic cascade.

ApoptosisPathway Inhibitor Pyrrolo[2,3-d]pyrimidine (e.g., Compound 5k) RTK RTK (EGFR/VEGFR) Inhibitor->RTK Inhibits Akt_Inactive Akt (Inactive) Inhibitor->Akt_Inactive Shifts balance to PI3K PI3K RTK->PI3K Activation blocked Akt_Active p-Akt (Active) PI3K->Akt_Active Bcl2 Bcl-2 (Anti-apoptotic) Akt_Active->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt_Active->Bax Inhibits Akt_Inactive->Bcl2 Downregulates Akt_Inactive->Bax Upregulates Bcl2->Bax Antagonizes Mito Mitochondria (MOMP) Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Cleavage CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis APOPTOSIS (DNA Fragmentation) Caspase3->Apoptosis

Figure 1: Mechanism of Action. Inhibition of RTKs prevents Akt phosphorylation, shifting the Bcl-2/Bax balance to favor mitochondrial outer membrane permeabilization (MOMP) and caspase-dependent apoptosis.

Experimental Protocols for Validation

To replicate the data cited above, use the following self-validating workflows.

Protocol A: Kinase Inhibition Assay (FRET-based)

Use this to generate IC50 values (Table 1).

  • Reagent Prep: Prepare 4× enzyme solution (EGFR/VEGFR) and 2× peptide substrate/ATP mixture in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute pyrrolo[2,3-d]pyrimidine derivatives in DMSO (start at 10 µM, 3-fold dilutions).

  • Reaction:

    • Add 2.5 µL compound to 384-well plate.

    • Add 5 µL enzyme solution. Incubate 10 min at RT (allows inhibitor binding).

    • Add 2.5 µL substrate/ATP mix to initiate.

  • Detection: After 60 min, add detection reagent (EDTA + Eu-labeled antibody). Read FRET signal on a multimode reader (e.g., EnVision).

  • Validation: Z'-factor must be >0.5. Reference inhibitor (e.g., Staurosporine) must fall within 2-fold of historical IC50.

Protocol B: Flow Cytometric Apoptosis Analysis (Annexin V/PI)

Use this to confirm the mechanism (Figure 1).

  • Seeding: Seed HepG2 or MCF-7 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with compound at

    
     and 
    
    
    
    IC50 for 24h. Include DMSO control.
  • Staining:

    • Harvest cells (trypsin-free dissociation preferred to protect PS exposure).

    • Wash with cold PBS. Resuspend in

      
       Binding Buffer.
      
    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min in dark at RT.

  • Analysis: Analyze via Flow Cytometer (Ex 488 nm; Em 530 nm for FITC, 575 nm for PI).

  • Interpretation:

    • Q1 (Annexin-/PI+): Necrosis (exclude).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q4 (Annexin+/PI-): Early Apoptosis (Primary indicator of mechanism).

Validation Workflow Diagram

ExperimentalWorkflow Synthesis Synthesis (Buchwald-Hartwig) EnzymeScreen Kinase Assay (FRET/ELISA) Synthesis->EnzymeScreen Library CellScreen Cell Viability (MTT/CCK-8) EnzymeScreen->CellScreen IC50 < 100nM Mechanism Mechanism Check (Flow Cytometry/Western) CellScreen->Mechanism SI > 10 InVivo In Vivo (Xenograft Model) Mechanism->InVivo Apoptosis Confirmed Lead Lead Candidate InVivo->Lead Tumor Regression

Figure 2: Screening Pipeline. A funnel approach ensures only compounds with potent enzymatic inhibition and validated cellular mechanisms progress to in vivo stages.

Strategic Recommendations

Based on the comparative analysis of 2021–2025 literature:

  • Prioritize for Drug Resistance: Use pyrrolo[2,3-d]pyrimidine derivatives when targeting T790M EGFR mutations or KRAS G12C . The scaffold's flexibility allows for the attachment of acrylamide "warheads" necessary for covalent bonding to cysteine residues in these mutant pockets [2, 3].

  • Multi-Targeting: For heterogeneous tumors (e.g., Hepatocellular Carcinoma), derivatives like Compound 5k offer a strategic advantage over "clean" inhibitors by simultaneously blocking proliferation (EGFR) and blood supply (VEGFR) [1].

  • Solubility Considerations: While potent, this scaffold can suffer from poor aqueous solubility. Formulation strategies (e.g., salt formation or cyclodextrin complexation) should be evaluated early in the development cycle.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. International Journal of Molecular Sciences, 2023.

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Bioorganic Chemistry, 2021.

  • Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects. European Journal of Medicinal Chemistry, 2023.

  • Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties. Anti-Cancer Agents in Medicinal Chemistry, 2020.

Sources

Validation

Technical Guide: Assessing Anti-Proliferative Activity of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid Derivatives

Executive Summary: The "Privileged" Scaffold The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is widely recognized in medicinal chemistry as a "privileged scaffold" due to its bioisosteric relationship with purines (a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus is widely recognized in medicinal chemistry as a "privileged scaffold" due to its bioisosteric relationship with purines (adenine) and indoles. This allows it to serve as an exceptional template for ATP-competitive kinase inhibitors.

The specific scaffold 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid offers two critical orthogonal vectors for structural modification:

  • C3-Position (Bromine): A handle for Suzuki-Miyaura or Sonogashira cross-coupling to introduce aryl/heteroaryl groups that occupy the hydrophobic pocket of kinase enzymes.

  • C4-Position (Carboxylic Acid): A handle for amide coupling to fine-tune solubility and hydrogen-bonding interactions with the solvent-accessible regions or the hinge region of the target protein.

This guide details the protocol for assessing the anti-proliferative potency of libraries derived from this core, comparing them against industry-standard kinase inhibitors.

Structural Logic & SAR Design

Before assessment, it is critical to understand why these derivatives are synthesized. The anti-proliferative activity is rarely driven by the core acid itself (which has poor permeability) but by its functionalized derivatives.

Comparative Pharmacophore Analysis
Feature7-Azaindole (Target)Indole (Alternative)Purine (Native Ligand)
H-Bond Donor N1-H (Strong)N1-H (Strong)N9-H (Variable)
H-Bond Acceptor N7 (Key for Kinase Hinge)C7-H (None)N7 (Strong)
Solubility ModerateLowHigh
Metabolic Stability High (Pyridyl ring)Moderate (Oxidation prone)Low (Rapid metabolism)

Key Insight: The N7 nitrogen in 7-azaindole mimics the N7 of adenine, allowing it to form a crucial hydrogen bond with the kinase hinge region (e.g., in CDK2, PI3K, or FGFR). The C3-substitution (replacing Bromine) typically dictates selectivity.

Comparative Performance Analysis

When assessing your derivatives, you must benchmark them against established standards. The data below summarizes typical IC50 ranges for 7-azaindole derivatives found in literature compared to clinical standards.

Table 1: Benchmarking Potency (IC50 Values)

Data synthesized from recent SAR studies on 7-azaindole derivatives targeting PI3K, FGFR, and CDK.

Compound ClassTarget MechanismTypical IC50 (Enzymatic)Typical IC50 (Cellular - A549/HeLa)Selectivity Profile
3-Bromo-4-Amide Derivatives (Optimized)PI3K / FGFR / CDK5 – 50 nM 0.5 – 5.0 µM High (Tunable via C3)
Unsubstituted 7-Azaindole General Kinase Binder> 10 µM> 50 µMPoor (Promiscuous)
Sunitinib (Standard)Multi-Kinase (VEGFR/PDGFR)10 – 100 nM2.0 – 8.0 µMModerate (Multi-target)
Vemurafenib (Standard)B-Raf V600E30 nM0.2 – 1.0 µM (Melanoma)High (Specific Mutation)
Doxorubicin (Cytotoxic Control)DNA IntercalationN/A0.1 – 0.5 µMNone (General Toxicity)

Interpretation:

  • If your derivatives show cellular IC50 < 1 µM, they are considered Hit-to-Lead candidates.

  • If IC50 is 1–10 µM, they are Lead-Like but require optimization (likely at the C4 amide position for permeability).

  • The 3-Bromo group itself can be active (halogen bonding), but replacing it with a 3-aryl group often improves potency by 10-100 fold [1, 3].

Experimental Protocols

To ensure data integrity (E-E-A-T), follow these self-validating protocols.

Phase 1: Chemical Derivatization (Prerequisite)

Do not screen the raw carboxylic acid in cellular assays due to poor membrane permeability.

  • Amidation: Convert the C4-COOH to an amide using HATU/DIPEA and various amines (morpholine, piperazine, etc.) to improve lipophilicity.

  • Coupling (Optional): Perform Suzuki coupling at C3-Br if exploring the hydrophobic pocket.

Phase 2: In Vitro Kinase Screening (The "Filter")

Goal: Determine intrinsic affinity before wasting resources on cell culture. Method: ADP-Glo™ or HotSpot™ Kinase Assay.

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

  • Control: Staurosporine (Universal kinase inhibitor).

  • Validation: Z-factor must be > 0.5 for the plate to be valid.

Phase 3: Cellular Anti-Proliferative Assay (MTT/SRB)

Goal: Assess efficacy in a physiological context.

Protocol:

  • Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) at 3,000–5,000 cells/well in 96-well plates.

  • Incubation: Allow attachment for 24 hours.

  • Treatment:

    • Dissolve compounds in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.01 µM to 100 µM).

    • Critical Step: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

  • Duration: Incubate for 48–72 hours.

  • Detection (MTT):

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Calculation:

    
    
    
    • Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

Visualizing the Assessment Workflow

The following diagram illustrates the logical flow from the specific scaffold to lead identification, highlighting the decision gates.

G Start Scaffold: 3-Bromo-1H-pyrrolo[2,3-b] pyridine-4-carboxylic acid Synth1 Step 1: C4-Amidation (Improve Solubility/Permeability) Start->Synth1 Synth2 Step 2: C3-Suzuki Coupling (Target Specificity/Potency) Synth1->Synth2 Library Generated Library (10-50 Analogs) Synth2->Library Screen1 Assay 1: Enzymatic Kinase Panel (Target: PI3K, FGFR, or CDK) Library->Screen1 Gate1 Gate: IC50 < 100 nM? Screen1->Gate1 Screen2 Assay 2: Cellular Proliferation (MTT / SRB Assay) Gate1->Screen2 Yes Discard Discard / Re-design Gate1->Discard No Gate2 Gate: IC50 < 5 µM? Screen2->Gate2 Lead Lead Candidate (Proceed to ADME/Tox) Gate2->Lead Yes Gate2->Discard No

Figure 1: Decision matrix for evaluating 3-Bromo-7-azaindole derivatives. Note the sequential filtering from chemical synthesis to biological validation.

Mechanistic Validation (Mode of Action)

Once a lead is identified (IC50 < 1 µM), you must validate that the anti-proliferative effect is due to the intended mechanism (e.g., Kinase Inhibition) and not general toxicity.

  • Western Blot Analysis:

    • Treat cells with the compound at IC50 concentration.[1]

    • Probe for phosphorylation levels of downstream targets (e.g., p-AKT, p-ERK, or p-STAT depending on the kinase target).

    • Success Criteria: Dose-dependent reduction in phosphorylation without affecting total protein levels [1].

  • Cell Cycle Analysis (Flow Cytometry):

    • Kinase inhibitors typically induce cell cycle arrest.

    • Example: CDK inhibitors arrest at G1/S; Tubulin inhibitors arrest at G2/M.

    • Use Propidium Iodide (PI) staining to confirm the phase of arrest [2].

References

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry.[2] (2023).[2][3][4]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Molecules. (2023).[2][3][4]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. ACS Medicinal Chemistry Letters. (2017).[5]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B Inhibitors. Journal of Medicinal Chemistry. (2019).[3][4]

Sources

Comparative

The Battle of the Bioisosteres: A Technical Guide to Nitrogen Heterocycles in Kinase Inhibition

In the landscape of kinase inhibitor design, the choice of the central scaffold is the single most consequential decision a medicinal chemist makes. It dictates the vector of exit vectors, the solubility profile (LogP/Lo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor design, the choice of the central scaffold is the single most consequential decision a medicinal chemist makes. It dictates the vector of exit vectors, the solubility profile (LogP/LogD), and the metabolic soft spots (SOM).

This guide objectively compares two "privileged" scaffolds that have become the workhorses of modern oncology and immunology: Pyrrolo[2,3-b]pyridine (7-azaindole) and Pyrrolo[2,3-d]pyrimidine (7-deazapurine) . While structurally similar—differing by only one nitrogen atom—their performance in the ATP-binding pocket and their physicochemical behaviors are distinct.

Structural & Electronic Profiling

Both scaffolds are bioisosteres of naturally occurring rings (indole and purine, respectively). However, their utility stems from how they modify the hydrogen bonding (H-bond) landscape of the hinge region in kinases.

The Hinge Binding Motif

Kinase hinge regions typically require a Donor-Acceptor (D-A) or Acceptor-Donor-Acceptor (A-D-A) recognition motif.

FeaturePyrrolo[2,3-b]pyridine (7-Azaindole)Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)
Bioisostere of IndoleAdenine (Purine)
H-Bond Donor N1-H (Pyrrole)N7-H (Pyrrole) or Exocyclic Amine (C4)
H-Bond Acceptor N7 (Pyridine)N1 & N3 (Pyrimidine)
pKa (Conj. Acid) ~4.6 (Pyridine N)~2.5 (N1) / ~0.6 (N3) [Less Basic]
Electronic Character Electron-rich pyrrole fused to electron-deficient pyridine.Highly electron-deficient pyrimidine ring.
Key Advantage Solubility: Lower pKa than indole prevents protonation at physiological pH, but N7 improves water solubility over pure carbon scaffolds.Mimicry: Near-perfect geometric mimic of Adenine (ATP) without the N9-glycosidic instability.
Visualizing the Binding Topology

The following diagram illustrates how these scaffolds orient within a typical kinase hinge region (e.g., JAK or BRAF).

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_7aza 7-Azaindole (Vemurafenib-like) cluster_7deaza 7-Deazapurine (Tofacitinib-like) Glu Glu/Cys (C=O Acceptor) Leu Leu/Val (NH Donor) Aza_N7 N7 (Acceptor) Leu->Aza_N7 H-Bond Deaza_N1 N1 (Acceptor) Leu->Deaza_N1 H-Bond Aza_N1 N1-H (Donor) Aza_N1->Glu H-Bond Deaza_NH N7-H (Donor) Deaza_NH->Glu H-Bond

Figure 1: Comparative binding modes. Note that while both can adopt a D-A motif, the 7-deazapurine scaffold offers an additional nitrogen (N3) which alters the electronic distribution and water-network interactions in the solvent front.

Physicochemical & Metabolic Stability

The "extra" nitrogen in the pyrimidine ring of the 7-deaza scaffold is not just for binding; it fundamentally alters the drug-like properties.

Lipophilicity and Solubility
  • 7-Azaindole: Generally more lipophilic. Drugs like Vemurafenib have high LogP values (>5), which can lead to solubility challenges requiring specialized formulations (e.g., microprecipitated bulk powder).

  • 7-Deazapurine: The pyrimidine ring increases polarity. Tofacitinib has a LogP of ~1.1, contributing to its excellent oral bioavailability and ability to cross membranes without extreme hydrophobicity.

Metabolic Liability (CYP450)
  • Oxidation Potential: The electron-rich pyrrole ring in both scaffolds is susceptible to oxidation. However, the highly electron-deficient pyrimidine ring in 7-deazapurine pulls electron density away from the pyrrole more effectively than the pyridine ring in 7-azaindole.

  • Result: 7-deazapurines often demonstrate superior metabolic stability against oxidative metabolism compared to their 7-azaindole counterparts, unless the 7-azaindole is heavily substituted with electron-withdrawing groups (halogens).

Case Studies in Performance

Case Study A: Vemurafenib (7-Azaindole)[1]
  • Target: BRAF V600E (Melanoma).[1]

  • Design Logic: The 7-azaindole core was chosen to mimic the adenine of ATP but with a specific "twist" to induce selectivity for the active conformation of the mutant kinase.

  • Outcome: High potency (IC50 < 50 nM), but the scaffold required significant chlorination/fluorination to manage metabolism and solubility.

  • Key Lesson: 7-azaindole is a robust scaffold for potency, but often requires aggressive "decoration" to solve PK issues.

Case Study B: Tofacitinib (7-Deazapurine)
  • Target: JAK3/JAK1 (Rheumatoid Arthritis).

  • Design Logic: The 7-deazapurine core was selected to perfectly mimic the ATP adenine ring while removing the N7-nitrogen of the purine (which is a metabolic liability and affects selectivity).

  • Outcome: The scaffold allowed for a smaller, more "fragment-like" molecule with high ligand efficiency (LE). The N-methyl group on the exocyclic amine and the free pyrrole NH created a unique binding mode that fit the JAK3 pocket volume perfectly.

  • Key Lesson: 7-deazapurine is the superior choice when "Adenine Mimicry" and low molecular weight are the goals.

Experimental Protocols

For researchers looking to synthesize these scaffolds, the chemistry differs significantly. 7-azaindoles are often built via cross-coupling, while 7-deazapurines rely on nucleophilic aromatic substitution (S_NAr).

Protocol A: Synthesis of 7-Azaindole Derivatives (Suzuki-Miyaura Strategy)

Applicable for: Vemurafenib analogs

  • Starting Material: 5-bromo-7-azaindole.

  • Protection: Dissolve in DMF, add NaH (1.2 eq) at 0°C, stir 30 min. Add SEM-Cl (1.1 eq). Stir RT for 2h.

  • Coupling:

    • Mix Protected-Indole (1 eq) with Aryl-Boronic Acid (1.5 eq).

    • Catalyst: Pd(dppf)Cl2 (0.05 eq).

    • Base: K2CO3 (2M aqueous, 3 eq).

    • Solvent: Dioxane:Water (4:1).

    • Condition: 90°C under Argon for 12h.

  • Deprotection: Treat with TFA/DCM (1:1) at RT for 4h, then neutralize with NaHCO3.

Protocol B: Synthesis of 7-Deazapurine Derivatives (S_NAr Strategy)

Applicable for: Tofacitinib analogs

  • Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Nucleophilic Displacement:

    • Dissolve scaffold (1 eq) in n-Butanol or DMF.

    • Add Amine Nucleophile (e.g., substituted piperidine) (1.2 eq).

    • Base: DIPEA (2.0 eq) or K2CO3.

    • Condition: Reflux (100-120°C) for 4-16h. Note: The electron-deficient pyrimidine ring facilitates this displacement readily.

  • Purification: Precipitate with water or extract with EtOAc. Recrystallize from MeOH/Ether.

Synthetic Workflow Diagram

Synthesis cluster_aza 7-Azaindole Route (Suzuki) cluster_deaza 7-Deazapurine Route (SnAr) Start_A 5-Bromo-7-azaindole Prot_A SEM Protection Start_A->Prot_A Coup_A Pd-Cat Coupling (Ar-B(OH)2) Prot_A->Coup_A Deprot_A TFA Deprotection Coup_A->Deprot_A Start_B 4-Chloro-7-deazapurine React_B Nucleophilic Displacement (Amine + Heat) Start_B->React_B Prod_B C4-Amino Derivative React_B->Prod_B

Figure 2: Divergent synthetic pathways. The 7-deazapurine route (Right) is generally more convergent for library generation via the C4-chloride handle.

Summary Recommendation

Design GoalRecommended ScaffoldReason
High Lipophilicity / CNS Penetration Pyrrolo[2,3-b]pyridine Higher intrinsic LogP; fewer polar nitrogens.
High Solubility / Oral Bioavailability Pyrrolo[2,3-d]pyrimidine Lower LogP; pyrimidine ring increases polarity.
Adenine Mimicry (ATP Competitive) Pyrrolo[2,3-d]pyrimidine Structural isomer of purine; fits "adenine pocket" precisely.
Synthetic Ease (Library Generation) Pyrrolo[2,3-d]pyrimidine The 4-chloro handle allows rapid S_NAr diversification.

References

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature, 467, 596–599.

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry, 53(24), 8468–8484.

  • Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics, 82(2-3), 195-206.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid
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